Chelerythrine chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4.ClH/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEFNMFMNMASJY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34316-15-9 (Parent) | |
| Record name | Chelerythrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70893481 | |
| Record name | Chelerythrine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3895-92-9 | |
| Record name | Chelerythrine, chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3895-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chelerythrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3895-92-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chelerythrine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHELERYTHRINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IC98TZ0PZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chelerythrine Chloride: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelerythrine chloride, a quaternary benzophenanthridine alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery and natural origins of chelerythrine, detailed experimental protocols for its extraction, purification, and characterization, and an in-depth exploration of its mechanisms of action through various signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this multifaceted compound.
Discovery and Natural Sources
While the precise first isolation and characterization of chelerythrine is not definitively documented in readily available historical records, its presence in medicinal plants has been known for over a century. The broader class of benzophenanthridine alkaloids, to which chelerythrine belongs, was first investigated in the 19th century. Plants containing these alkaloids, such as those from the Papaveraceae family, have a long history of use in traditional medicine. For instance, Sanguinaria canadensis (bloodroot) was used in the mid-19th century for treating skin cancer[1].
Chelerythrine is primarily extracted from a variety of plant species, predominantly from the Papaveraceae (Poppy) and Rutaceae (Rue) families. More than 80 alkaloids with the benzophenanthridine structure have been discovered and isolated from these plant families. Its dihydro derivative, dihydrochelerythrine, has also been isolated from Fagara semiarticulata.
Table 1: Primary Natural Sources of Chelerythrine
| Family | Genus | Species | Common Name |
| Papaveraceae | Chelidonium | majus | Greater Celandine |
| Macleaya | cordata | Plume Poppy | |
| Sanguinaria | canadensis | Bloodroot | |
| Rutaceae | Zanthoxylum | clava-herculis | Hercules' Club |
| rhoifolium | |||
| simulans | |||
| Toddalia | asiatica | Orange Climber |
Physicochemical Properties
This compound is a yellow, crystalline solid. Its chemical structure consists of a fused four-ring system with two methoxy groups and a methylenedioxy group.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C21H18ClNO4 | [2] |
| Molecular Weight | 383.83 g/mol | [2] |
| CAS Number | 3895-92-9 | [2] |
| Melting Point | 206 - 208°C | |
| Solubility | Soluble in water (to 10 mM) and DMSO (to 10 mM) | |
| Appearance | Yellow solid |
Experimental Protocols
Extraction and Purification
A common method for extracting chelerythrine from its natural sources is ultrasonic-assisted extraction, followed by purification using chromatographic techniques.
Protocol 1: Ultrasonic-Assisted Extraction of Chelerythrine from Chelidonium majus
-
Preparation of Plant Material: Air-dry the plant material (e.g., roots of Chelidonium majus) and grind it into a fine powder.
-
Extraction:
-
Purification by Fast Centrifugal Partition Chromatography (FCPC):
-
Solvent System Preparation: Prepare a biphasic solvent system. The selection of the solvent system is crucial and depends on the partition coefficient (Kd) of chelerythrine in the system. The goal is to have a Kd value between 0.5 and 2 for efficient separation.
-
Column Preparation: Fill the FCPC rotor with the stationary phase while spinning at a moderate rotational speed. The centrifugal force will retain the stationary phase.
-
Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases of the solvent system and inject it into the mobile phase.
-
Elution: Pump the mobile phase through the stationary phase. The separation occurs based on the differential partitioning of the compounds between the two liquid phases.
-
Fraction Collection: Collect the eluted fractions and monitor the separation using a UV detector.
-
Caption: Workflow for the extraction and purification of chelerythrine.
Characterization
The purified this compound can be characterized using various analytical techniques.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer, such as 1% triethylamine adjusted to pH 3 with phosphoric acid (e.g., 25:75 v/v)[5].
-
Detection: UV detection is performed at the characteristic absorption maximum of chelerythrine, which is around 268 nm[5].
-
Quantification: A standard curve is generated using a chelerythrine standard of known concentrations to quantify the amount in the sample.
Protocol 3: Mass Spectrometry (MS) Analysis
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used.
-
Ionization Mode: Positive ion mode is typically employed as chelerythrine is a quaternary ammonium alkaloid and carries a positive charge.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for structural confirmation. Common fragment ions observed for chelerythrine include m/z 332, 304, and 290[3][6].
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvents: Deuterated solvents such as deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are used.
-
Spectra: Both ¹H NMR and ¹³C NMR spectra are acquired to elucidate the chemical structure. The chemical shifts of the protons and carbons are compared with literature values for confirmation.
Table 3: Spectroscopic Data for this compound
| Technique | Key Observations |
| UV-Vis | Characteristic absorption peak around 268 nm and 282 nm[4][5]. |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, a methylenedioxy group, and an N-methyl group. |
| ¹³C NMR | Resonances for all 21 carbon atoms, including those of the aromatic rings, methoxy, methylenedioxy, and N-methyl groups. |
| ESI-MS | A prominent molecular ion peak [M]+ at m/z 348.12. |
| ESI-MS/MS | Characteristic fragment ions at m/z 332, 304, and 290[3][6]. |
Signaling Pathways and Mechanisms of Action
Chelerythrine exerts its biological effects by modulating a variety of cellular signaling pathways. While it was initially identified as a potent inhibitor of Protein Kinase C (PKC)[7], subsequent research has revealed a more complex mechanism of action involving multiple targets.
Protein Kinase C (PKC) Inhibition
Chelerythrine was one of the first identified potent and specific inhibitors of PKC, with a half-maximal inhibitory concentration (IC50) of 0.66 µM[7]. It acts as a competitive inhibitor with respect to the phosphate acceptor and a non-competitive inhibitor with respect to ATP, interacting with the catalytic domain of PKC[7].
Caption: Chelerythrine's inhibitory effect on the PKC signaling pathway.
Induction of Apoptosis
Chelerythrine is a potent inducer of apoptosis in various cell types. This pro-apoptotic effect is mediated through multiple interconnected pathways.
-
Mitochondrial Pathway: Chelerythrine can directly target mitochondria, leading to the release of cytochrome c. This is partly achieved through its ability to inhibit the anti-apoptotic protein Bcl-xL, thereby disrupting the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane.
-
Oxidative Stress: Chelerythrine has been shown to induce the generation of reactive oxygen species (ROS). This increase in oxidative stress can damage cellular components and trigger the mitochondrial apoptotic cascade.
Caption: Chelerythrine-induced apoptosis via mitochondrial and oxidative stress pathways.
Modulation of MAPK and Akt Signaling
Chelerythrine can also influence other critical signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt pathways.
-
MAPK Pathway: Chelerythrine has been observed to activate the JNK and p38 MAPK pathways, which are often associated with cellular stress responses and can contribute to apoptosis.
-
Akt Pathway: In some cellular contexts, chelerythrine can inhibit the Akt signaling pathway, a key regulator of cell survival and proliferation. Inhibition of Akt can further promote apoptosis.
Nrf2/ARE Pathway Activation
Chelerythrine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, chelerythrine can enhance the cellular defense against oxidative stress.
Caption: Activation of the Nrf2/ARE pathway by chelerythrine.
Conclusion
This compound is a naturally occurring benzophenanthridine alkaloid with a rich history of medicinal use and a complex pharmacological profile. Its discovery and isolation from various plant sources have paved the way for extensive research into its biological activities. This guide has provided an in-depth overview of its origins, methods for its extraction and characterization, and a detailed look into the multifaceted signaling pathways it modulates. The ability of chelerythrine to target key cellular processes such as proliferation, apoptosis, and oxidative stress response underscores its potential as a lead compound in the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate its therapeutic potential and to optimize its clinical application.
References
- 1. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelerythrine, chloride | C21H18ClNO4 | CID 72311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of Chelerythrine and its Effects on Pathogenic Fungus Spore Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of chelerythrine in Chelidonium majus by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Chelerythrine Chloride and Protein Kinase C: A Technical Guide to a Complex Mechanism of Action
This technical guide provides an in-depth analysis of the evolving understanding of chelerythrine's mechanism of action. It presents the canonical model of PKC inhibition, confronts the contradictory evidence, details the now-recognized off-target and PKC-independent effects, and provides key experimental protocols for researchers in the field. The central message for scientists and drug developers is one of caution: while a valuable chemical probe, chelerythrine should not be considered a specific PKC inhibitor, and its observed cellular effects must be interpreted in the context of its multi-target profile.
The Canonical Mechanism: Direct Inhibition of Protein Kinase C
The initial characterization of chelerythrine chloride as a potent PKC inhibitor was a seminal finding that has shaped its use in cell biology for decades.[1] The proposed mechanism is centered on the catalytic domain of the enzyme.
Mechanism of Inhibition: Studies reported that chelerythrine directly interacts with the catalytic domain of PKC.[1][2] The inhibition was determined to be:
-
Competitive with respect to the phosphate acceptor substrate (e.g., histone IIIS). This indicates that chelerythrine binds at or near the substrate-binding pocket, directly preventing the substrate from being phosphorylated.[1][2][3]
-
Non-competitive with respect to ATP. This finding suggests that chelerythrine does not bind to the ATP-binding pocket and can inhibit the enzyme regardless of the cellular concentration of ATP.[1][2][3]
Importantly, chelerythrine did not affect the binding of phorbol esters, like [3H]-phorbol 12,13-dibutyrate, to the regulatory domain of PKC.[1][2][4] This confirmed that its site of action was the catalytic domain, as it inhibited both the native PKC enzyme and its isolated catalytic fragment identically.[1][2]
Quantitative Data: Inhibitory Potency
The initial studies reported sub-micromolar potency for chelerythrine against PKC. This quantitative data was foundational to its adoption as a specific inhibitor.
| Parameter | Value | Target Enzyme/System | Comments | Reference |
| IC₅₀ | 0.66 µM (660 nM) | Protein Kinase C (from rat brain) | Half-maximal inhibitory concentration in an in vitro kinase assay. | [1][2] |
| Kᵢ | 0.7 µM | Protein Kinase C (from rat brain) | Inhibitor constant, competitive with respect to the phosphate acceptor (histone IIIS). | [1][2][3] |
The Evolving Perspective: A Controversial Inhibitor
Despite its widespread use, the specificity and potency of chelerythrine as a PKC inhibitor have been seriously questioned by subsequent research. In 1998, a comprehensive study was unable to confirm the potent inhibitory activity of chelerythrine against various PKC isozymes from multiple mammalian species.[4] To the contrary, this study reported that chelerythrine could even stimulate PKC activity in cytosolic fractions of rat and mouse brain at concentrations up to 100 µM.[3][4]
Further large-scale kinase inhibitor profiling studies also failed to identify PKC as a high-affinity target. One landmark study found that at a concentration of 10 µM, chelerythrine did not significantly inhibit PKCα or a panel of over 20 other protein kinases.[2] This growing body of conflicting data strongly suggests that many of the biological effects attributed to PKC inhibition by chelerythrine may, in fact, arise from its interaction with other cellular targets.
PKC-Independent Mechanisms of Action
Research has now uncovered multiple alternative mechanisms that contribute to the pharmacological profile of chelerythrine. These "off-target" effects are potent and occur at concentrations previously used to inhibit PKC.
Key PKC-Independent Effects:
-
Induction of Reactive Oxygen Species (ROS) and ER Stress: Chelerythrine is a potent inducer of ROS. This oxidative stress leads to endoplasmic reticulum (ER) stress, which can trigger apoptosis and other cell death pathways.[5][6]
-
Inhibition of Thioredoxin Reductase (TXNRD1): Recent studies have identified cytosolic thioredoxin reductase 1 (TXNRD1) as a direct target of chelerythrine. By binding to the C-terminal Sec498 residue, chelerythrine irreversibly inhibits the enzyme, leading to oxidative stress and necroptotic cell death.[6]
-
Modulation of Major Signaling Pathways: Chelerythrine has been shown to modulate several key signaling pathways independent of PKC, including:
-
STAT3: It can inactivate the STAT3 transcription factor, contributing to its anti-cancer effects.[5][7]
-
NF-κB: It can block the NF-κB pathway, which is central to inflammation.[8]
-
MAPK: It can activate p38 MAPK and JNK pathways, often as a consequence of oxidative stress.[2][8]
-
Wnt/β-catenin: It has been shown to downregulate β-catenin and inhibit stem cell properties in non-small cell lung carcinoma.[7]
-
-
Inhibition of Anti-Apoptotic Proteins: Chelerythrine can directly bind to and inhibit the anti-apoptotic protein Bcl-xL, preventing it from binding to pro-apoptotic partners like Bak and Bax, thereby promoting apoptosis.
Quantitative Data for PKC-Independent Targets
The inhibitory concentrations for several PKC-independent targets fall within a similar range to the originally reported IC₅₀ for PKC, highlighting their physiological relevance.
| Parameter | Value | Target | Comments | Reference |
| IC₅₀ | 1.5 µM | Bcl-xL | Inhibition of Bcl-xL binding to Bak BH3 peptide. | |
| IC₅₀ | 5.6 µM | P2X₇ Receptor | Non-competitive inhibition of ATP-induced cation flux. | |
| IC₅₀ | ~5 µM | Cellular TXNRD Activity | Inhibition of thioredoxin reductase activity in MKN45 cells. | [6] |
Experimental Protocols
Accurate investigation of chelerythrine's effects requires robust and well-controlled experimental designs.
Protocol: In Vitro PKC Kinase Assay (Radiometric)
This protocol is based on the method used in the original characterization of chelerythrine, measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Purified PKC enzyme
-
Substrate (e.g., Histone IIIS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.2 mM CaCl₂
-
Lipid Activator: Micelles of 700 µM phosphatidylserine and 180 µM 1,2-diolein in 0.3% Triton X-100 (sonicated on ice before use)
-
ATP Solution: 100 µM ATP supplemented with [γ-³²P]ATP (to ~10⁵ dpm/reaction)
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid wash solution
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture in microcentrifuge tubes on ice. For a 200 µL final volume, add components in the following order:
-
120 µL Assay Buffer
-
20 µL Lipid Activator
-
20 µL Substrate (e.g., to a final concentration of 200 µg/mL)
-
10 µL Chelerythrine or vehicle (DMSO) at various concentrations.
-
10 µL purified PKC enzyme (e.g., 0.5 µg protein).
-
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution.
-
Incubate for 10 minutes at 30°C.
-
Stop the reaction by spotting a 25 µL aliquot onto a numbered P81 phosphocellulose paper square.
-
Immediately immerse the P81 papers in a beaker of 0.75% phosphoric acid. Wash the papers 3-4 times for 5-10 minutes each with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone for 2 minutes to dry the papers.
-
Place the dried paper squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Protocol: PKC Translocation Assay (Western Blot)
This assay measures the activation of PKC by observing its movement from the soluble cytosolic fraction to the membrane-bound particulate fraction. Chelerythrine can be tested for its ability to inhibit this process.[9][10]
Materials:
-
Cultured cells or tissue synaptosomes
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
This compound
-
Lysis/Homogenization Buffer (e.g., 20 mM Tris-HCl pH 7.5, 250 mM sucrose, 2 mM EDTA, 10 mM EGTA, with protease and phosphatase inhibitors)
-
Ultracentrifuge
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Primary antibodies (e.g., anti-PKCα, anti-PKCβ)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cells with chelerythrine (or vehicle) for a specified pre-treatment time (e.g., 20 minutes). Then, stimulate the cells with a PKC activator like PMA for the optimal time (e.g., 30 minutes).
-
Harvest and Lyse: Wash cells with ice-cold PBS and scrape into ice-cold Lysis/Homogenization Buffer. Homogenize the cells using a Dounce homogenizer or sonication.
-
Fractionation:
-
Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.
-
The supernatant is the cytosolic fraction .
-
The pellet is the particulate (membrane) fraction .
-
-
Pellet Solubilization: Wash the pellet with Lysis Buffer and re-centrifuge. Solubilize the final pellet in Lysis Buffer containing 1% Triton X-100 or another suitable detergent.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and particulate fractions using a standard assay (e.g., BCA).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for the PKC isozyme of interest.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensity for the PKC isozyme in both fractions. An increase in the membrane-to-cytosol ratio upon PMA stimulation indicates translocation (activation). Assess the ability of chelerythrine to reduce this ratio.
Conclusion and Recommendations for Researchers
The scientific narrative of chelerythrine and PKC is a compelling case study in the evolution of pharmacological understanding. Initially lauded as a potent and specific PKC inhibitor, its reputation is now defined by complexity and a multi-target profile.[4] While it may possess some context-dependent inhibitory activity against certain PKC isozymes, it is demonstrably not the specific inhibitor it was once thought to be. Its potent effects on ROS production, TXNRD1, Bcl-xL, and major signaling pathways like STAT3 and NF-κB occur at similar concentrations and are likely responsible for many of its observed biological activities.[5][6][8]
For researchers, scientists, and drug development professionals, the following recommendations are critical:
-
Acknowledge its PKC-independent effects. When using chelerythrine, researchers should be aware of its potential to induce oxidative stress and inhibit other key proteins. Appropriate controls, such as co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC), should be considered to dissect the underlying mechanism.[6]
-
Leverage its multi-target profile. The therapeutic potential of chelerythrine may not lie in specificity, but in its ability to modulate multiple nodes within a disease network simultaneously, such as in cancer or inflammatory conditions.[11][12]
References
- 1. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angoline and chelerythrine, benzophenanthridine alkaloids that do not inhibit protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Chelerythrine Chloride: A Technical Guide to its Inhibition of Bcl-xL and Induction of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelerythrine chloride, a benzophenanthridine alkaloid, has emerged as a significant molecule of interest in cancer research due to its pro-apoptotic activities. This technical guide provides an in-depth overview of the mechanism by which this compound inhibits the anti-apoptotic protein Bcl-xL, a key regulator of the intrinsic apoptosis pathway. This document details the molecular interactions, signaling cascades, and quantitative parameters associated with chelerythrine's activity. Furthermore, it provides detailed methodologies for key experimental assays and visual representations of the underlying biological processes to support further research and drug development efforts in this area.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, or programmed cell death. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions dictates the cell's fate. In many cancers, the overexpression of anti-apoptotic proteins like Bcl-xL confers a survival advantage to malignant cells, enabling them to evade apoptosis and resist therapeutic interventions. Consequently, the development of small molecules that inhibit these anti-apoptotic proteins is a promising strategy in oncology.
This compound has been identified as a direct inhibitor of Bcl-xL function. It disrupts the interaction between Bcl-xL and pro-apoptotic proteins, thereby triggering the mitochondrial pathway of apoptosis. This guide elucidates the specifics of this inhibitory pathway.
Quantitative Data
The following table summarizes the key quantitative parameters associated with the inhibitory activity of this compound.
| Parameter | Target | Value | Reference |
| IC50 | Bcl-xL - Bak BH3 Peptide Binding | 1.5 µM | [1][2] |
| IC50 | Protein Kinase C (PKC) | 660 nM | |
| Binding Affinity (Kd) | Bcl-xL | Not explicitly found | |
| Cell Viability (HepG2 cells, 24h) | 5 µM Chelerythrine | ~83% viability | |
| Cell Viability (HepG2 cells, 24h) | 10 µM Chelerythrine | ~54% viability | |
| Caspase-9 Activation (HepG2 cells) | 5 µM Chelerythrine | ~2.3-fold increase | |
| Caspase-3 Activation (HepG2 cells) | 5 µM Chelerythrine | ~2.2-fold increase |
Signaling Pathway of Chelerythrine-Induced Apoptosis
This compound exerts its pro-apoptotic effects by directly targeting the anti-apoptotic protein Bcl-xL. The binding of chelerythrine to Bcl-xL disrupts its ability to sequester pro-apoptotic "BH3-only" proteins and the effector proteins Bax and Bak. This leads to the activation and oligomerization of Bax and Bak at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which ultimately dismantle the cell.
Caption: Chelerythrine inhibits Bcl-xL, leading to apoptosis.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the inhibitory effects of this compound on the Bcl-xL pathway.
Fluorescence Polarization Assay for Bcl-xL Binding
This assay is used to measure the binding affinity of chelerythrine to Bcl-xL by assessing the displacement of a fluorescently labeled Bak BH3 peptide.
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein (Bcl-xL), its tumbling is slowed, leading to an increase in fluorescence polarization. A competing compound (chelerythrine) that displaces the fluorescent peptide will cause a decrease in polarization.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant Bcl-xL protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of a fluorescently labeled Bak BH3 peptide (e.g., with FITC or TAMRA).
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add a fixed concentration of Bcl-xL and the fluorescent Bak BH3 peptide to each well.
-
Add varying concentrations of this compound to the wells. Include control wells with no chelerythrine (maximum polarization) and wells with no Bcl-xL (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values against the logarithm of the chelerythrine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for Fluorescence Polarization Assay.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the effect of chelerythrine on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Culture:
-
Seed cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48 hours). Include untreated control wells.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the chelerythrine concentration to determine the IC50 for cytotoxicity.
-
Cytochrome c Release Assay by Flow Cytometry
This assay quantifies the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.
Principle: Cells are selectively permeabilized to allow cytosolic proteins to diffuse out while leaving the mitochondria intact. The remaining mitochondrial cytochrome c is then stained with a fluorescently labeled antibody and analyzed by flow cytometry. A decrease in fluorescence intensity indicates cytochrome c release.
Methodology:
-
Cell Treatment:
-
Treat cells with this compound for the desired time to induce apoptosis.
-
-
Cell Permeabilization:
-
Harvest the cells and resuspend them in a buffer containing a mild detergent (e.g., digitonin) to selectively permeabilize the plasma membrane.
-
-
Fixation and Staining:
-
Fix the cells with a fixative (e.g., paraformaldehyde).
-
Stain the cells with a fluorescently labeled anti-cytochrome c antibody (e.g., FITC-conjugated).
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Quantify the percentage of cells with low fluorescence, representing the population that has released cytochrome c.
-
Caption: Workflow for Cytochrome c Release Assay.
Conclusion
This compound represents a compelling natural product with demonstrated activity against the key anti-apoptotic protein Bcl-xL. Its ability to disrupt the Bcl-xL/pro-apoptotic protein interaction and trigger the mitochondrial pathway of apoptosis makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the mechanism of action of chelerythrine and to explore its therapeutic potential. Further studies are warranted to optimize its specificity and efficacy for clinical applications.
References
A Technical Guide to the Biological Activities and Screening of Chelerythrine Chloride
Executive Summary: Chelerythrine is a naturally occurring benzophenanthridine alkaloid found in plants such as Greater Celandine (Chelidonium majus).[1] Primarily known as a potent and selective inhibitor of Protein Kinase C (PKC), chelerythrine exhibits a wide array of biological activities, including significant anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its multifaceted mechanisms of action, which include the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key inflammatory pathways, make it a compound of great interest for drug discovery and development.[3][4] However, its application can be limited by cytotoxicity to non-cancerous cells.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of chelerythrine's biological activities, a summary of its quantitative effects, detailed experimental protocols for its screening, and visualizations of its core signaling pathways.
Core Biological Activities of Chelerythrine
Chelerythrine's biological effects are extensive, stemming from its ability to interact with multiple cellular targets. While it is famously characterized as a PKC inhibitor, its activities are not limited to this function.[5]
Anticancer Activity
Chelerythrine is a broad-spectrum anticancer agent investigated in various cancers, including liver, gastric, breast, renal, and cervical cancers.[1][3] Its primary anticancer mechanisms include:
-
Protein Kinase C (PKC) Inhibition : Chelerythrine is a potent, cell-permeable, and selective inhibitor of PKC, with an IC50 value of 660 nM.[6] It acts as a competitive inhibitor with respect to the phosphate acceptor and a non-competitive inhibitor with respect to ATP.[2] This inhibition disrupts signaling pathways that control cell proliferation and survival.[1]
-
Induction of Apoptosis : The compound is a strong inducer of apoptosis.[3] This is achieved through multiple routes:
-
Bcl-2 Family Interaction : Chelerythrine inhibits the anti-apoptotic protein Bcl-XL (IC50 = 1.5 μM), preventing it from binding to pro-apoptotic proteins like Bak and Bax, thereby promoting mitochondrial-led apoptosis.[6][7]
-
Mitochondrial Pathway : It can directly target mitochondria, causing a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[8][9][10]
-
Reactive Oxygen Species (ROS) Generation : Chelerythrine treatment leads to a significant increase in intracellular ROS, particularly hydrogen peroxide (H₂O₂), which creates oxidative stress and triggers rapid apoptosis.[3][11][12]
-
Calcium Homeostasis Disruption : It inhibits the SERCA pump, leading to an accumulation of cytoplasmic calcium ions, which are then taken up by mitochondria, causing stress and initiating apoptosis.[1]
-
-
Cell Cycle Arrest and Autophagy : Beyond apoptosis, chelerythrine can halt the cell cycle and promote autophagy, further contributing to the death of cancer cells.[1][3]
Table 1: Quantitative Anticancer and Inhibitory Activities of Chelerythrine
| Target/Cell Line | Activity Type | Value | Reference(s) |
| Protein Kinase C (PKC) | Inhibition (IC50) | 0.66 µM | [2][6] |
| Bcl-XL - Bak Binding | Inhibition (IC50) | 1.5 µM | [6][7] |
| P2X7 Receptor | Inhibition (IC50) | 5.6 µM | [13] |
| L-1210 Leukemia Cells | Cytotoxicity (IC50) | 0.53 µM | [7] |
| NCI-N87 Gastric Cancer Cells | Cytotoxicity (IC50) | 3.81 µM | [14] |
| HEK-293 Renal Cancer Cells | Cytotoxicity (IC50) | ~5-10 µM (at 24h) | [15][16] |
| SW-839 Renal Cancer Cells | Cytotoxicity (IC50) | ~5-10 µM (at 24h) | [15][16] |
Antimicrobial Activity
Chelerythrine demonstrates potent activity against a range of pathogens, particularly Gram-positive bacteria and fungi.[1][17]
-
Antibacterial Action : It is effective against bacteria such as Staphylococcus aureus and Streptococcus agalactiae.[1][18] Its mechanism involves the disruption of the bacterial cell wall and membrane and the induction of oxidative damage through ROS production.[1][18]
-
Antifungal Action : The compound also shows fungicidal activity against several tested fungi, including Candida albicans.[17]
Table 2: Antimicrobial Spectrum of Chelerythrine
| Organism | Activity Type | Value (µg/mL) | Value (Approx. µM)* | Reference(s) |
| Various Bacteria | MIC | 1.50 | 3.9 | [17] |
| Various Yeasts | MIC | 3.12 - 12.5 | 8.1 - 32.6 | [17] |
| Staphylococcus aureus | MBC | 3.12 | 8.1 | [17] |
| Streptococcus pyogenes | MBC | 6.25 | 16.3 | [17] |
| Various Fungi | MFC | 3.12 - 6.25 | 8.1 - 16.3 | [17] |
| Streptococcus agalactiae | MIC | 256 | 667 | [18] |
| Streptococcus agalactiae | MBC | 512 | 1334 | [18] |
*Conversion based on the molar mass of Chelerythrine Chloride (383.8 g/mol ).[6] MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.
Anti-inflammatory Activity
Chelerythrine exhibits significant anti-inflammatory effects by modulating key signaling pathways.[4][19]
-
NF-κB Pathway Inhibition : It suppresses inflammation by preventing the nuclear translocation of the NF-κB p65 subunit.[4][19]
-
Nrf2 Pathway Activation : Chelerythrine activates the Nrf2/ARE signaling pathway, which is a critical regulator of the cellular antioxidant response and plays a role in suppressing inflammation.[4][19][20]
-
Cytokine Suppression : It markedly reduces the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][19]
Key Signaling Pathways Modulated by Chelerythrine
The diverse biological outcomes of chelerythrine treatment are orchestrated through its influence on complex signaling networks.
Chelerythrine-Induced Pro-Apoptotic Signaling Pathway
Chelerythrine triggers apoptosis primarily through the intrinsic mitochondrial pathway. It inhibits anti-apoptotic proteins (PKC, Bcl-XL), leading to mitochondrial outer membrane permeabilization (MOMP) by pro-apoptotic members like Bax. This results in the release of cytochrome c and a surge in ROS, which activates the caspase cascade, culminating in cell death.
Chelerythrine's Anti-inflammatory Mechanism
In response to inflammatory stimuli like LPS, chelerythrine exerts a dual regulatory effect. It activates the Nrf2 pathway, a master regulator of antioxidant responses, which in turn suppresses the pro-inflammatory NF-κB pathway, leading to a reduction in inflammatory cytokine production.
Experimental Protocols for Screening and Analysis
Standardized protocols are essential for accurately assessing the biological activities of chelerythrine and its analogs.
In Vitro Anticancer Activity Screening
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[15][21]
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of chelerythrine (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the results to determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Seed cells in 6-well plates and treat with various concentrations of chelerythrine for a specified time (e.g., 24 hours).
-
Cell Harvesting : Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining : Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer within one hour.
-
Data Analysis : Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Lower Left): Viable cells.
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells.
-
Annexin V- / PI+ (Upper Left): Necrotic cells.
-
Antimicrobial Susceptibility Testing
This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills the bacteria (MBC).[22][23]
-
Inoculum Preparation : Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[24] Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of chelerythrine in MHB.
-
Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without chelerythrine) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of chelerythrine in which no visible bacterial growth (turbidity) is observed.
-
MBC Determination : Take an aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto a Mueller-Hinton Agar (MHA) plate. Incubate the MHA plate at 37°C for 24 hours.
-
Data Analysis : The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
High-Throughput Screening Workflow
A logical workflow is critical for efficiently screening chemical libraries of chelerythrine analogs or other natural products for desired biological activity.
Conclusion and Future Directions
This compound is a powerful bioactive alkaloid with well-documented anticancer, antimicrobial, and anti-inflammatory properties. Its ability to potently inhibit PKC and modulate fundamental cellular processes like apoptosis and inflammation underscores its therapeutic potential. However, a significant challenge remains its cytotoxicity towards healthy cells, which may limit its systemic use.[1]
Future research should focus on:
-
Analog Development : Synthesizing and screening chelerythrine analogs to identify derivatives with improved selectivity for cancer cells and reduced toxicity to normal tissues.[1]
-
Combination Therapies : Investigating the synergistic effects of chelerythrine with existing chemotherapeutic agents to enhance efficacy and potentially lower required dosages.
-
Advanced Drug Delivery : Developing targeted delivery systems (e.g., nanoparticles) to specifically deliver chelerythrine to tumor sites, thereby maximizing its therapeutic effect while minimizing systemic toxicity.
-
In Vivo Validation : Moving beyond in vitro studies to rigorously validate the efficacy and safety of promising compounds in preclinical animal models of cancer, infection, and inflammatory diseases.
By addressing these areas, the scientific community can work towards translating the potent biological activities of chelerythrine into clinically effective therapeutic agents.
References
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, Cell-permeable protein kinase C inhibitor (CAS 3895-92-9) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reactive oxygen species-independent rapid initiation of mitochondrial apoptotic pathway by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of hydrogen peroxide and redox cycling can explain how sanguinarine and chelerythrine induce rapid apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelerythrine induces reactive oxygen species-dependent mitochondrial apoptotic pathway in a murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae [frontiersin.org]
- 19. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 [frontiersin.org]
- 21. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Chelerythrine Chloride: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelerythrine chloride, a benzophenanthridine alkaloid derived from plants of the Papaveraceae family, has garnered significant attention in oncological research for its potent pro-apoptotic activity across a wide range of cancer cell lines. This document provides a comprehensive technical overview of the molecular mechanisms underlying Chelerythrine-induced apoptosis, detailed experimental protocols for its investigation, and a summary of quantitative data from key studies.
Core Mechanisms of Chelerythrine-Induced Apoptosis
This compound employs a multi-faceted approach to trigger programmed cell death, primarily through the activation of intrinsic and extrinsic apoptotic pathways, generation of reactive oxygen species (ROS), and modulation of key signaling cascades.
Inhibition of Protein Kinase C (PKC)
Historically, Chelerythrine was identified as a potent and specific inhibitor of Protein Kinase C (PKC), with an IC50 value of 0.66 µM.[1] While initially thought to be the primary mechanism of its pro-apoptotic effects, subsequent research has revealed that Chelerythrine's ability to induce apoptosis can also occur independently of PKC inhibition.[2]
Induction of Reactive Oxygen Species (ROS)
A significant body of evidence points to the generation of ROS as a critical event in Chelerythrine-induced apoptosis.[3][4][5] Increased intracellular ROS levels can lead to oxidative stress, mitochondrial dysfunction, and the activation of downstream apoptotic signaling.[4][6] The antioxidant N-acetyl-L-cysteine (NAC) has been shown to suppress Chelerythrine-induced apoptosis, underscoring the pivotal role of ROS in this process.[3][4]
Modulation of the Bcl-2 Family of Proteins
Chelerythrine directly influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. Furthermore, Chelerythrine can directly inhibit the anti-apoptotic function of Bcl-xL (IC50 = 1.5 µM) by displacing Bax binding, thereby promoting the release of cytochrome c from the mitochondria.[1] Interestingly, Chelerythrine can also induce apoptosis through a Bax/Bak-independent mitochondrial mechanism.[7]
Activation of Caspase Cascade
The induction of apoptosis by Chelerythrine culminates in the activation of the caspase cascade. Both initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3 and caspase-7, are activated following Chelerythrine treatment.[2][3][8] The activation of caspase-3 leads to the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.
Involvement of Other Signaling Pathways
Chelerythrine's pro-apoptotic effects are also mediated through its influence on other critical signaling pathways:
-
MAPK Pathway: Chelerythrine can activate the p38 and c-Jun N-terminal kinase (JNK) pathways, which are often associated with apoptotic signaling.[1] It has also been shown to decrease the phosphorylation of extracellular signal-regulated kinase (ERK), a pro-survival kinase.
-
Akt Pathway: Chelerythrine treatment can lead to the downregulation of the pro-survival Akt signaling pathway.[6]
-
p53 Upregulation: The tumor suppressor protein p53 can be upregulated in response to Chelerythrine, contributing to the induction of apoptosis.
-
Endoplasmic Reticulum (ER) Stress: Chelerythrine can induce ER stress, another potent trigger of apoptosis.[4]
Quantitative Data on Chelerythrine-Induced Apoptosis
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| NCI-H1703 | Non-Small Cell Lung Carcinoma | Not specified | 24 | [9] |
| SK-LU-1 | Non-Small Cell Lung Carcinoma | Not specified | 24 | [9] |
| HL-60 | Human Leukemia | 2.6 | 4 | [10] |
| PC-3 | Prostate Cancer | 5.2 | 24 | [11] |
| PC-3 | Prostate Cancer | 3.8 | 48 | [11] |
| DU145 | Prostate Cancer | 6.1 | 24 | [11] |
| DU145 | Prostate Cancer | 4.3 | 48 | [11] |
Table 2: Percentage of Apoptotic Cells Induced by this compound
| Cell Line | Cancer Type | Concentration (µM) | Treatment Time (h) | Percentage of Apoptotic Cells | Reference |
| HEK-293 | Renal Cancer | 5 | 24 | 8.02% | [12] |
| HEK-293 | Renal Cancer | 10 | 24 | 17.00% | [12] |
| SW-839 | Renal Cancer | 5 | 24 | Not specified | [12] |
| SW-839 | Renal Cancer | 10 | 24 | Not specified | [12] |
| HepG2 | Hepatocellular Carcinoma | 2.5 | 24 | 4.7% | |
| HepG2 | Hepatocellular Carcinoma | 5 | 24 | 8.4% | [13] |
| HepG2 | Hepatocellular Carcinoma | 10 | 24 | 27.4% | [13] |
| PC-3 | Prostate Cancer | Not specified | 24 | ~32% | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5 | 24 | 67.8% | |
| BT-549 | Triple-Negative Breast Cancer | 5 | 24 | 51.0% | [14] |
| HCC1937 | Triple-Negative Breast Cancer | 5 | 24 | 22.2% | [14] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 5 | 24 | 35.3% | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate Chelerythrine-induced apoptosis.
Cell Culture and Drug Treatment
-
Cell Culture: Culture the desired cancer cell line in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate the cells for the desired time points (e.g., 24, 48 hours).
Assessment of Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[15][16]
Measurement of Caspase-3/7 Activity
This assay quantifies the activity of the executioner caspases, caspase-3 and -7.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of a commercial caspase activity assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysate.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3/7 activity.[17][18][19][20]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-ERK, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways of Chelerythrine-induced apoptosis.
Experimental Workflows
Caption: Experimental workflow for apoptosis detection.
Conclusion
This compound is a promising natural compound with potent pro-apoptotic activity against a variety of cancer cells. Its multifaceted mechanism of action, involving the induction of ROS, modulation of the Bcl-2 family and caspase cascade, and interference with key survival signaling pathways, makes it an attractive candidate for further investigation in cancer therapy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. youdobio.com [youdobio.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chelerythrine induced cell death through ROS-dependent ER stress in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bosterbio.com [bosterbio.com]
- 16. static.igem.org [static.igem.org]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. tandfonline.com [tandfonline.com]
- 20. ulab360.com [ulab360.com]
Chelerythrine Chloride: A Technical Guide to its Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelerythrine chloride, a benzophenanthridine alkaloid derived from plants such as Chelidonium majus and Macleaya cordata, has garnered significant interest as a potential antibacterial agent.[1][2] This technical guide provides an in-depth overview of its antibacterial activity, mechanism of action, and relevant experimental protocols, designed to support research and development in the pursuit of novel antimicrobial strategies. Chelerythrine has demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria, including drug-resistant strains.[3] Its multifaceted mechanism of action, which involves the disruption of the bacterial cell envelope, inhibition of essential biosynthetic processes, and induction of oxidative stress, makes it a compelling candidate for further investigation.[4][5]
Antibacterial Spectrum and Efficacy
This compound exhibits a notable antibacterial effect against a range of pathogenic bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound against various bacterial species as reported in the scientific literature.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 4 | [6] |
| Staphylococcus aureus (Methicillin-resistant - MRSA) | Clinical Isolate | 19.54 | [7] |
| Staphylococcus aureus (Extended-spectrum β-lactamase - ESBLs-SA) | Clinical Isolate | 156 | [8] |
| Staphylococcus lugdunensis | ATCC 700328 | 4 | [6] |
| Streptococcus agalactiae (Group B Streptococcus) | Clinical Isolate | 256 | [1][4] |
| Serratia marcescens (Carbapenem-resistant) | Clinical Isolate | 125 | [9] |
| Xanthomonas oryzae pv. oryzae | 1.25 | [10] | |
| Gram-positive bacterial strains (various) | 2 - 4 | [3] | |
| Gram-negative bacterial strains (various) | 16 - 256 | [3] |
Mechanism of Action
The antibacterial activity of this compound is attributed to a multi-targeted mechanism that compromises bacterial viability through several pathways.
Disruption of Cell Wall and Membrane Integrity
A primary mode of action is the disruption of the bacterial cell envelope.[8] Electron microscopy studies, including both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), have revealed significant morphological changes in bacteria treated with this compound. These changes include cell shrinkage, collapse, and the leakage of intracellular contents, indicating severe damage to the cell wall and membrane.[1][4] This disruption of membrane integrity leads to increased permeability, allowing the efflux of essential intracellular components and the influx of the compound.[5]
Inhibition of Protein Biosynthesis
This compound has been shown to interfere with bacterial protein synthesis.[5][8] This inhibition of a fundamental cellular process further contributes to its bactericidal effects.
Induction of Oxidative Stress
The compound can induce the production of reactive oxygen species (ROS) within bacterial cells.[1] This leads to oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately contributing to cell death.
Interference with Bacterial Signaling Pathways
While research is ongoing, evidence suggests that this compound may interfere with bacterial signaling systems. These systems are crucial for coordinating group behaviors and stress responses.
-
Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication process that bacteria use to regulate gene expression in response to population density. This system controls virulence, biofilm formation, and other collective behaviors.[2][11] Some natural compounds have been shown to inhibit QS, thereby reducing bacterial pathogenicity without directly killing the bacteria, which may exert less selective pressure for the development of resistance.[11]
-
Stringent Response: The stringent response is a conserved stress response in bacteria that is triggered by nutrient limitation and other stressors.[12][13] It involves the production of the alarmones (p)ppGpp, which reprogram cellular metabolism to promote survival.[12][14] By potentially interfering with this response, this compound could compromise the ability of bacteria to adapt to stressful conditions.
-
Two-Component Systems (TCS): Bacteria utilize two-component systems to sense and respond to environmental changes.[15] These systems typically consist of a sensor histidine kinase and a response regulator that controls gene expression.[16] Inhibition of these signaling pathways can disrupt essential adaptive mechanisms.[17]
The following diagram illustrates the proposed multifaceted mechanism of action of this compound against bacteria.
References
- 1. Bacteria Protocol - Critical Point Drying of E. coli for SEM | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cloud.wikis.utexas.edu [cloud.wikis.utexas.edu]
- 4. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]
- 5. Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An easy, fast and inexpensive method of preparing a biological specimen for scanning electron microscopy (SEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bwjoneslab.com [bwjoneslab.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Bacterial quorum sensing inhibitors: attractive alternatives for control of infectious pathogens showing multiple drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stringent response - Wikipedia [en.wikipedia.org]
- 14. Bacterial lifestyle shapes the regulation of stringent response activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two-component regulatory system - Wikipedia [en.wikipedia.org]
- 16. An intimate link: two-component signal transduction systems and metal transport systems in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial agents that inhibit two-component signal transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Chelerythrine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelerythrine chloride, a benzophenanthridine alkaloid isolated from plants of the Papaveraceae family, has demonstrated significant anti-inflammatory properties in a variety of in-vitro and in-vivo models. This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the anti-inflammatory effects of this compound. The primary molecular mechanisms involve the inhibition of the NF-κB signaling pathway, modulation of MAPK pathways, and activation of the Nrf2 antioxidant response. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and a clear visualization of the key signaling cascades involved.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to be a potent inhibitor of this pathway.[1] Its mechanism of inhibition involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1] This stabilization of IκBα prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory target genes.[1][2]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the p38 and c-Jun N-terminal kinase (JNK) pathways, are critical regulators of cellular responses to inflammatory stimuli.[3] Chelerythrine has been observed to induce the activation of both JNK1 and p38 MAPK pathways.[4] This activation is mediated by upstream kinases MEKK1 and MKK4 and appears to be triggered by an oxidative stress mechanism, independent of its well-known role as a protein kinase C (PKC) inhibitor.[4] The activation of these pathways by chelerythrine may contribute to its complex immunomodulatory and apoptotic effects.
Activation of the Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[5] Chelerythrine has been identified as an activator of the Nrf2/ARE signaling pathway.[2][6] By activating Nrf2, chelerythrine enhances the cellular antioxidant defense mechanisms, which can counteract the oxidative stress that often accompanies inflammation. The activation of Nrf2 by chelerythrine has been shown to contribute to the suppression of NF-κB activation.[2]
Inhibition of Pro-inflammatory Mediators
Beyond its effects on major signaling pathways, this compound directly impacts the production of key inflammatory mediators. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory molecules.[6] This inhibition leads to a reduction in the production of prostaglandin E2 (PGE2), a key mediator of pain and swelling.[7] Furthermore, chelerythrine treatment has been demonstrated to decrease the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in various inflammatory models.[8][9][10]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from various studies, highlighting the efficacy of this compound in mitigating inflammatory responses.
Table 1: In-Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Chelerythrine Concentration | Measured Parameter | Result | Reference |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) (1 µg/mL) | 0.5, 1, 2 µM | TNF-α, IL-6, IL-1β secretion | Significant dose-dependent reduction | [8] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 2.5 µM | NO, TNF-α, IL-6, IL-1β secretion | Significant inhibition | [10] |
| Human Myeloid ML-1a Cells | Tumor Necrosis Factor (TNF) | Dose- and time-dependent | NF-κB activation | Complete suppression | [1] |
Table 2: In-Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Inflammatory Model | This compound Dosage | Measured Parameter | Result | Reference |
| Rats | Carrageenan-induced paw edema | 4 and 8 mg/kg (intragastric) | Paw edema, MMP-9, TNF-α | Significant reduction in edema and inflammatory markers | [11] |
| Mice | Lipopolysaccharide (LPS)-induced endotoxic shock | Not specified | TNF-α, IL-6, NO in serum | Significant inhibition | [12] |
Table 3: IC50 Values of this compound
| Target | Cell Line/System | IC50 Value | Notes | Reference |
| Protein Kinase C (PKC) | In-vitro assay | 660 nM | Competitive with respect to phosphate acceptor | [13] |
| Bcl-xL-Bak BH3 peptide binding | In-vitro assay | 1.5 µM | Disrupts interaction between Bcl-xL and Bax | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of the anti-inflammatory properties of this compound.
In-Vitro LPS-Induced Inflammation in RAW264.7 Macrophages
This protocol is designed to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophages.
-
Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/mL for cytokine assays or in larger plates for Western blot analysis and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2 µM) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL and incubate for the desired time (e.g., 24 hours for cytokine measurements, shorter times for signaling protein phosphorylation).
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: For signaling pathway analysis, lyse the cells at appropriate time points (e.g., 30-60 minutes for IκBα phosphorylation, longer for protein expression). Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, Nrf2, and a loading control (e.g., β-actin or GAPDH). Detect with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
In-Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of this compound (e.g., 4 and 8 mg/kg) administered intragastrically one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for analysis of inflammatory mediators like PGE2, TNF-α, and MMP-9.
COX-2 Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of the COX-2 enzyme.
-
Assay Principle: Utilize a commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric). These kits typically measure the production of prostaglandin G2, an intermediate in the cyclooxygenase pathway.
-
Procedure: Follow the manufacturer's protocol. Briefly, in a 96-well plate, combine the COX assay buffer, COX cofactor, COX probe, recombinant human COX-2 enzyme, and the test compound (this compound at various concentrations). Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength over time.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.
Prostaglandin E2 (PGE2) Immunoassay
This assay quantifies the amount of PGE2 produced by cells or present in tissue homogenates.
-
Sample Preparation: Collect cell culture supernatants or prepare tissue homogenates from the in-vivo experiments.
-
Assay Principle: Use a competitive enzyme immunoassay (EIA) or ELISA kit for PGE2. In this assay, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding sites on a PGE2-specific antibody.
-
Procedure: Follow the manufacturer's instructions for the specific kit. This typically involves incubating the samples and standards with the antibody and enzyme-labeled PGE2 in a pre-coated microplate, followed by washing and addition of a substrate to generate a colorimetric or chemiluminescent signal.
-
Data Analysis: Generate a standard curve and use it to determine the concentration of PGE2 in the samples.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in-vitro evaluation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Activation of p38 and c-Jun N-terminal kinase pathways and induction of apoptosis by chelerythrine do not require inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanguinarine-Chelerythrine Fraction of Coptis chinensis Exerts Anti-inflammatory Activity in Carrageenan Paw Oedema Test in Rats and Reveals Reduced Gastrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. This compound Alleviated Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Glycolytic Pathway Through Targeting Glyceraldehyde-3-Phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sanguinarine–Chelerythrine from Coptis chinensis Offers Analgesic and Anti-Inflammatory Effects Without Gastrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A new reliable chemiluminescence immunoassay (CLIA) for prostaglandin E2 using enhanced luminol as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chelerythrine Chloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chelerythrine chloride is a benzophenanthridine alkaloid derived from plants like Chelidonium majus. It is widely utilized in cell biology research for its diverse range of biological activities, including the induction of apoptosis, anti-inflammatory effects, and antitumor properties.[1][2] Initially identified as a potent and specific inhibitor of Protein Kinase C (PKC) with an IC50 of 660 nM, its mechanism of action is now understood to be more complex.[2][3][4] Subsequent studies have revealed that many of its effects are independent of PKC inhibition and involve other signaling pathways.[1][5]
These notes provide a comprehensive overview of the working concentrations of this compound in various cell culture applications, detailed experimental protocols, and diagrams of the key signaling pathways it modulates.
Data Presentation: Working Concentrations and Effects
The effective concentration of this compound varies significantly depending on the cell type, treatment duration, and the specific biological effect being investigated. The following table summarizes typical working concentrations and observed outcomes from various studies.
| Cell Type(s) | Concentration Range (µM) | Treatment Time | Observed Effect(s) | Reference(s) |
| General Use | 1 - 20 µM | 15 min - 24 hr | General range for various effects, including use as a pretreatment or standalone agent. | [1][5] |
| HeLa | Indicated concentrations | 2 hr | Activation (phosphorylation) of SAPK/JNK. | [1] |
| HEK-293, SW-839 (Renal Cancer) | 5 - 40 µM | 24 - 48 hr | Time- and dose-dependent inhibition of cell proliferation and induction of apoptosis. | [6][7] |
| NCI-H1703, SK-LU-1 (NSCLC) | Non-lethal concentrations | 24 hr | Downregulation of β-catenin and inhibition of cancer stem cell (CSC) properties. | [8] |
| Cardiac Myocytes | 6 - 30 µM | Not Specified | Rapid induction of apoptosis via reactive oxygen species (ROS) generation. | [9] |
| Human Neuroblastoma (SH-SY5Y) | 2.5 - 10 µM | 16 hr | Decrease in mitochondrial potential, induction of apoptosis, and cytochrome c release. | [10] |
| HUVECs | 5 µM | Not Specified | Suppression of VEGF-induced expression of ICAM-1, VCAM-1, and E-selectin. | [10] |
| Murine Peritoneal Macrophages | Not Specified | Not Specified | Inhibition of LPS-induced TNF-α and nitric oxide (NO) production. | [11] |
Inhibitory Concentrations (IC50):
Mechanism of Action & Signaling Pathways
This compound exerts its effects through multiple signaling pathways. While it was first known as a PKC inhibitor, it is now clear that it also functions through PKC-independent mechanisms. Key pathways affected include the activation of stress-related kinases, modulation of apoptosis-regulating proteins, and influence on inflammatory and developmental pathways.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Reagent Preparation
-
Stock Solution: this compound is typically supplied as a lyophilized powder.[1] To prepare a 10 mM stock solution, reconstitute 5 mg of the powder in 1.30 ml of DMSO.[1][5] The compound is also soluble in water at up to 5 mg/ml.[1][5]
-
Storage: Store the lyophilized powder or the stock solution at -20°C, desiccated and protected from light.[1] Once in solution, it is recommended to use it within 3 months to maintain potency. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This protocol is used to assess the effect of this compound on cell proliferation and viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to a purple formazan product.[15]
Caption: Workflow for a cell viability MTT assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-3,000 cells/well (e.g., HEK-293 or SW-839 cells) in 100 µl of culture medium.[6][13] Incubate for 12-24 hours to allow for cell attachment.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM).[7]
-
Incubation: Incubate the cells at 37°C for the desired treatment period, typically 24 or 48 hours.[6]
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for an additional 4 hours at 37°C.[6][14]
-
Solubilization: Carefully remove the supernatant and add 100 µl of DMSO to each well to dissolve the formazan crystals.[13][14]
-
Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[6][16]
Caption: Workflow for an Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the floating cells in the supernatant (which may be apoptotic) are collected by centrifugation.[16]
-
Washing: Wash the collected cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µl of 1X Annexin V Binding Buffer to achieve a concentration of approximately 1x10⁶ cells/ml.[6] Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: After incubation, add 400 µl of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting Protocol
Western blotting is used to detect specific proteins in a cell lysate, such as the phosphorylation of JNK or the expression levels of apoptosis-related proteins like Bcl-2 and Bax, following treatment with this compound.[1][6]
Methodology:
-
Cell Lysis:
-
After treating cells with this compound (e.g., HeLa cells treated for 2 hours), place the culture dish on ice and wash the cells with ice-cold PBS.[1][17]
-
Add ice-cold RIPA buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17]
-
Agitate for 30 minutes at 4°C, then centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18][20]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]
-
Washing: Repeat the washing step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the blot.[17]
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film. The resulting bands indicate the presence and relative abundance of the target protein.
-
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Cell Signaling Technology [cellsignal.cn]
- 5. This compound (#11916) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. This compound induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | Autophagy | Apoptosis | BCL | PKC | TargetMol [targetmol.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. glpbio.com [glpbio.com]
- 14. file.glpbio.com [file.glpbio.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. scispace.com [scispace.com]
- 17. bio-rad.com [bio-rad.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - FR [thermofisher.com]
Application Notes: Chelerythrine Chloride for In Vitro Apoptosis Assays
References
- 1. This compound induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase | MDPI [mdpi.com]
- 5. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces rapid polymorphonuclear leukocyte apoptosis through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
Application Notes and Protocols for Chelerythrine Chloride in Western Blot Analysis of Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelerythrine chloride is a benzophenanthridine alkaloid that has been widely cited in scientific literature as a potent inhibitor of Protein Kinase C (PKC).[1][2] Initially identified as a selective and potent antagonist of PKC with a reported IC50 of 660 nM, it acts as a competitive inhibitor with respect to the phosphate acceptor and a non-competitive inhibitor with respect to ATP.[2] However, subsequent research has revealed a more complex pharmacological profile, with evidence suggesting that some of its biological effects are independent of PKC inhibition.[1] These studies have shown that chelerythrine can activate other signaling pathways, including the JNK and p38 MAPK pathways, through mechanisms that may involve oxidative stress.[1] Furthermore, it has been shown to inhibit the anti-apoptotic protein Bcl-xL.[1]
This document provides detailed application notes and protocols for the use of this compound in Western blot analysis to investigate its effects on protein kinases and downstream signaling pathways.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 / Ki | Comments | Reference |
| Protein Kinase C (PKC) | IC50 = 660 nM | From rat brain; competitive with phosphate acceptor, non-competitive with ATP. | [2] |
| Protein Kinase C (PKC) | Ki = 0.7 µM | Competitive inhibitor with respect to histone IIIS. | [2] |
| Bcl-xL | IC50 = 1.5 µM | Prevents Bcl-xL-Bak BH3 peptide binding. | [1] |
| Tyrosine Protein Kinase | No significant inhibition | Selective for PKC. | [2] |
| cAMP-dependent Protein Kinase | No significant inhibition | Selective for PKC. | [2] |
| Calcium/calmodulin-dependent Protein Kinase | No significant inhibition | Selective for PKC. | [2] |
Table 2: Cellular Effects of this compound in Different Cell Lines
| Cell Line | Treatment Concentration & Time | Observed Effect by Western Blot or other assays | Reference |
| HeLa Cells | 1-20 µM for 2 hours | Activation (phosphorylation) of SAPK/JNK. | [1] |
| Cisplatin-resistant A549 (NSCLC) | Not specified | Decreased expression of PKC-α mRNA and protein. | [3] |
| H1299, H460, A549 (NSCLC) | Not specified | Decreased expression of PKC-α mRNA and protein. | [3] |
| NCI-H1703, SK-LU-1, HLCSC (NSCLC) | IC20, IC50, IC80 values determined | Potent growth inhibitor. | [4] |
| Gastric Cancer Cells (NCI-N87) | IC50 = 3.81 µM (24h) | Cytotoxicity. | [5] |
| Ileal Synaptosomes | Pretreatment for 20 min | Attenuated PMA-induced translocation of PKCα and PKCβ from cytosol to membrane. | [6] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound for Western Blot Analysis
This protocol is adapted from methodologies provided by Cell Signaling Technology.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. For example, reconstitute 5 mg in 1.30 ml of DMSO.[1] Store the stock solution at -20°C, protected from light. Once in solution, it is recommended to use it within 3 months to avoid loss of potency. Aliquot to prevent multiple freeze-thaw cycles.[1]
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treatment:
-
For time-course or dose-response experiments: Prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations. Typical working concentrations range from 1-20 µM.[1]
-
Pre-treatment before stimulation: If investigating the inhibitory effect of this compound on a specific signaling pathway, pre-treat the cells with the desired concentration of this compound for 15 minutes to 1 hour before adding the stimulus (e.g., PMA).[1][6]
-
Direct treatment: For studying the direct effects of this compound, treat the cells for a duration ranging from a few minutes to 24 hours, depending on the target and expected cellular response.[1]
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for SDS-PAGE:
-
Take a specific amount of protein (e.g., 20-30 µg) from each sample and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -20°C.
-
Protocol 2: Western Blot Analysis of Protein Kinase Phosphorylation
This is a general protocol for Western blotting and should be optimized for specific primary antibodies and detection systems.
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody (specific for the phosphorylated and total protein of interest)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., X-ray film or digital imager)
Procedure:
-
SDS-PAGE: Load the prepared protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Stripping and Re-probing (Optional): To detect the total protein level as a loading control, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein (e.g., GAPDH, β-actin).
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis using this compound.
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory point of this compound.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of protein kinase C inhibitor,this compound,on drug-sensitivity of NSCLC cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Chelerythrine Chloride in Immunofluorescence Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelerythrine chloride is a benzophenanthridine alkaloid derived from plants such as Chelidonium majus. It is widely recognized in biomedical research for its diverse biological activities, including its role as a potent inhibitor of Protein Kinase C (PKC). Its ability to modulate various signaling pathways makes it a valuable tool in studying cellular processes like apoptosis, cell cycle regulation, and cytoskeletal dynamics. Immunofluorescence (IF) staining is a powerful technique to visualize the subcellular localization and expression levels of specific proteins. When combined with this compound treatment, IF can provide critical insights into the compound's mechanism of action and its effects on cellular architecture and protein trafficking.
These application notes provide detailed protocols and supporting data for the use of this compound in immunofluorescence staining, with a focus on addressing its intrinsic fluorescent properties to ensure high-quality, reliable results.
Mechanism of Action
This compound was initially identified as a potent and selective inhibitor of Protein Kinase C (PKC), with an IC50 of 660 nM.[1] It acts as a competitive inhibitor with respect to the phosphate acceptor and a non-competitive inhibitor with respect to ATP.[1] However, subsequent research has revealed that its effects are not limited to PKC inhibition. Chelerythrine has been shown to:
-
Inhibit Bcl-xL function: It disrupts the interaction between Bcl-xL and pro-apoptotic proteins like Bak and Bax, thereby promoting apoptosis.[1]
-
Activate JNK and p38 MAPK pathways: This activation occurs through a mechanism involving oxidative stress.[1]
-
Downregulate β-catenin: It can reduce both the nuclear and overall cellular content of β-catenin, a key component of the Wnt signaling pathway.[2]
-
Induce apoptosis and cell cycle arrest: By modulating these signaling pathways, Chelerythrine can inhibit cancer cell proliferation and induce programmed cell death.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound from various studies.
Table 1: Inhibitory Concentrations of this compound
| Target | IC50 / Ki | Cell Line / System | Reference |
| Protein Kinase C (PKC) | IC50 = 660 nM | Rat Brain | [1] |
| Protein Kinase C (PKC) | Ki = 0.7 µM | Cell-free assay | [3] |
| Bcl-xL - Bak BH3 peptide binding | IC50 = 1.5 µM | Cell-free assay | [1] |
Table 2: Effective Concentrations in Cellular Assays
| Effect | Concentration | Cell Line | Reference |
| Suppression of VEGF-induced NF-κB activity | 5 µM | HUVECs | [3] |
| Induction of apoptosis (sub-G1 DNA) | 5 µM | SH-SY5Y neuroblastoma cells | [3] |
| Reduction of nuclear β-catenin | Varies by cell line | NCI-H1703 (NSCLC) | [2] |
| General use for treatment | 1-20 µM | Various cell lines | [1] |
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways affected by this compound.
References
Application Notes and Protocols for Studying Cancer Stem Cell Properties with Chelerythrine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer Stem Cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal, differentiation, and tumor initiation. These properties contribute significantly to cancer recurrence, metastasis, and therapeutic resistance. Targeting CSCs is, therefore, a critical strategy in the development of novel anticancer therapies. Chelerythrine chloride, a natural benzophenanthridine alkaloid derived from plants such as Chelidonium majus, has emerged as a promising compound for studying and targeting CSCs.[1][2] It exhibits a range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][3]
These application notes provide a comprehensive overview of the use of this compound to investigate CSC properties, detailing its mechanisms of action and providing established protocols for key experimental assays.
Mechanism of Action of this compound on Cancer Stem Cells
This compound (CHE) targets CSCs through multiple mechanisms, primarily by inducing cellular stress and inhibiting critical pro-survival and self-renewal signaling pathways.
-
Induction of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction : At lower concentrations (e.g., 1-5 µmol/L in melanoma CSCs), CHE treatment leads to a significant increase in both cellular and mitochondrial ROS levels.[4][5] This accumulation of ROS disrupts mitochondrial energy production, which in turn inhibits the sphere-forming capacity and stemness of CSCs.[4][5] This effect can be reversed by using a ROS scavenger like N-acetyl-L-cysteine (NAC), confirming the critical role of ROS in CHE's anti-stemness activity.[4]
-
Inhibition of Key Signaling Pathways :
-
Wnt/β-catenin Pathway : In non-small cell lung carcinoma (NSCLC), CHE has been shown to downregulate the expression of β-catenin.[6][7] This leads to the subsequent downregulation of key CSC transcription factors such as SOX2 and MYC, thereby inhibiting CSC properties like colony formation, migration, and invasion.[6][7][8]
-
PI3K/AKT/mTOR Pathway : In osteosarcoma-derived CSCs, CHE treatment inhibits the phosphorylation of PI3K, AKT, and mTOR.[9] This signaling cascade is crucial for cell survival and proliferation. Its inhibition by CHE contributes to a decrease in CSC stemness and suppresses malignant behaviors.[9]
-
-
Induction of Apoptosis : At higher concentrations (e.g., 30-40 µmol/L in melanoma CSCs), CHE can induce apoptosis, leading to direct cell death of the CSC population.[4][5] This apoptotic effect is often mediated through the modulation of Bcl-2 family proteins and the activation of the mitochondrial apoptosis pathway.[3]
Visualizing the Mechanism of Action
Caption: Signaling pathways modulated by this compound in CSCs.
Quantitative Data Summary
The effective concentration of this compound varies depending on the cancer type and the intended biological effect.
Table 1: Effective Concentrations and ICx Values of this compound on Cancer Stem Cells
| Cancer Type | Cell Line | Parameter | Value (µM) | Biological Effect | Reference |
| Melanoma | A375 & A2058 CSCs | Effective Conc. | 1 - 5 | Inhibition of stemness without apoptosis | [4][5] |
| Melanoma | A375 & A2058 CSCs | Effective Conc. | 30 - 40 | Induction of apoptosis | [4][5] |
| Osteosarcoma | U2OS-CSCs | IC30 | ~15 | Inhibition of cell viability | [9] |
| Osteosarcoma | MG-63-CSCs | IC30 | ~10 | Inhibition of cell viability | [9] |
| NSCLC | NCI-H1703 | IC20 | 1.34 (µg/mL) | Growth inhibition | [10][11] |
| NSCLC | NCI-H1703 | IC50 | 2.91 (µg/mL) | Growth inhibition | [10][11] |
| NSCLC | NCI-H1703 | IC80 | 6.30 (µg/mL) | Growth inhibition | [10][11] |
| NSCLC | SK-LU-1 | IC50 | 3.56 (µg/mL) | Growth inhibition | [10][11] |
| NSCLC | HLCSC | IC50 | 3.51 (µg/mL) | Growth inhibition | [10][11] |
| Gastric Cancer | NCI-N87 | IC50 | 3.81 | Inhibition of cell viability | [12] |
Note: µg/mL to µM conversion for this compound (M.W. 383.8 g/mol ) is approx. 1 µg/mL ≈ 2.6 µM.
Experimental Protocols
This section provides detailed protocols for the enrichment of CSCs and the subsequent evaluation of this compound's effects.
Caption: General workflow for studying the effects of Chelerythrine on CSCs.
Protocol 1: Enrichment of Cancer Stem Cells via Sphere Formation
This protocol describes the enrichment of CSCs from a heterogeneous cancer cell line by culturing them in non-adherent, serum-free conditions, which promotes the selective growth of stem-like cells as floating spheres (e.g., tumorspheres).[4][13][14]
Materials:
-
Cancer cell line of interest
-
DMEM/F12 or other appropriate basal medium
-
B-27 Supplement
-
N-2 Supplement
-
Recombinant human Epidermal Growth Factor (EGF)
-
Recombinant human basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
PBS (Phosphate-Buffered Saline)
-
Ultra-low attachment plates or flasks
Procedure:
-
Culture parental cancer cells to 70-80% confluency in standard serum-containing medium.
-
Prepare the CSC Sphere Medium: To the basal medium, add B-27, N-2, 20 ng/mL EGF, 20 ng/mL bFGF, 4 µg/mL Heparin, and Penicillin-Streptomycin.
-
Aspirate the medium from the parental cells, wash with PBS, and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with serum-containing medium, collect the cells, and centrifuge at 250 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in serum-free CSC Sphere Medium to create a single-cell suspension.
-
Count the viable cells using a hemocytometer or automated cell counter.
-
Seed the cells at a low density (e.g., 1,000 - 5,000 cells/mL) into ultra-low attachment plates.
-
Incubate at 37°C in a 5% CO2 humidified incubator for 7-14 days.[4]
-
Monitor for the formation of floating spheres. Replenish medium with fresh growth factors every 2-3 days by adding a small volume of fresh medium.
-
Once spheres are of a sufficient size, they can be collected for downstream experiments or passaged.
Protocol 2: Evaluating the Effect of Chelerythrine on Sphere Formation (Self-Renewal)
This assay quantifies the ability of CSCs to self-renew by measuring Sphere-Forming Efficiency (SFE) after treatment with this compound.[15]
Materials:
-
Enriched CSC spheres (from Protocol 1)
-
TrypLE or Accumax for sphere dissociation
-
CSC Sphere Medium
-
This compound stock solution (in DMSO)
-
96-well ultra-low attachment plates
Procedure:
-
Collect CSC spheres by gentle centrifugation (100 x g for 2 minutes).
-
Aspirate the supernatant and add a dissociation reagent (e.g., TrypLE). Incubate for 5-10 minutes at 37°C, pipetting gently every few minutes to break up the spheres into a single-cell suspension.
-
Wash the cells with PBS and resuspend in fresh CSC Sphere Medium.
-
Perform a viable cell count.
-
Prepare serial dilutions of this compound in CSC Sphere Medium to achieve the desired final concentrations (e.g., 1, 3, 5, 10 µM). Include a DMSO vehicle control.
-
Seed the single cells at a clonal density (e.g., 100-500 cells/well) into a 96-well ultra-low attachment plate containing the different concentrations of this compound.
-
Incubate for 7-10 days.
-
Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the Sphere-Forming Efficiency (SFE) using the formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100
-
Compare the SFE of treated groups to the vehicle control to determine the inhibitory effect of Chelerythrine.
Protocol 3: Analysis of Stemness Marker Expression by Western Blot
This protocol is used to determine if this compound treatment reduces the protein levels of key CSC markers like Sox2, Oct4, Nanog, or Nestin.[4][9]
Materials:
-
Enriched CSCs
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Sox2, anti-Oct4, anti-Nanog, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed enriched CSCs and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 48 hours).[9]
-
Harvest the cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin) to compare protein expression levels.
Protocol 4: Measurement of Cellular and Mitochondrial ROS
This protocol details how to measure changes in ROS levels in CSCs following treatment with this compound.[4]
Materials:
-
Enriched CSCs
-
This compound
-
For Cellular ROS: ROS-Glo™ H2O2 Assay (Promega) or similar.
-
For Mitochondrial ROS: MitoSOX™ Red Mitochondrial Superoxide Indicator (Thermo Fisher) or similar.
-
Phenol red-free culture medium
-
Fluorescence plate reader or flow cytometer
Procedure (using fluorescent probes):
-
Seed CSCs in a multi-well plate (e.g., 96-well black, clear-bottom for plate reader).
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat the cells with this compound (e.g., 3 µM) for the desired time (e.g., 6-24 hours).[4] Include a vehicle control and a positive control (e.g., menadione).
-
For Cellular ROS (e.g., H2O2): Follow the manufacturer's protocol for the ROS-Glo™ assay, which typically involves adding a substrate that generates a luminescent signal proportional to ROS levels. Read luminescence on a plate reader.
-
For Mitochondrial ROS (MitoSOX™): a. Remove the treatment medium and wash cells with warm PBS or HBSS. b. Add the MitoSOX™ Red reagent (typically at ~5 µM) diluted in warm buffer/medium to each well. c. Incubate for 10-30 minutes at 37°C, protected from light. d. Wash the cells again with warm buffer. e. Measure the fluorescence using a fluorescence plate reader (e.g., Ex/Em ~510/580 nm) or analyze by flow cytometry.
Protocol 5: Assessment of CSC Viability and Apoptosis
This protocol uses a multiplex assay to simultaneously measure viability, cytotoxicity, and apoptosis in CSCs treated with this compound.[6]
Materials:
-
Enriched CSCs
-
This compound
-
ApoTox-Glo™ Triplex Assay (Promega) or similar kits.
-
White-walled 96-well plates
-
Luminometer and Fluorometer
Procedure (using ApoTox-Glo™ Assay):
-
Seed CSCs in a white-walled 96-well plate and let them stabilize.
-
Treat cells with a dose range of this compound (e.g., 1.5, 3, 6 µg/mL) for 24 hours.[10]
-
Measure Viability and Cytotoxicity: a. Add the Viability/Cytotoxicity Reagent (containing fluorescent substrates for live- and dead-cell proteases) to each well. b. Incubate for 30-60 minutes at 37°C. c. Measure fluorescence for viability (e.g., 400Ex/505Em) and cytotoxicity (e.g., 485Ex/520Em) on a plate reader.
-
Measure Apoptosis: a. Add the Caspase-Glo® 3/7 Reagent to the same wells. b. Incubate for 30-60 minutes at room temperature. c. Measure the luminescence, which is proportional to caspase-3/7 activity (a hallmark of apoptosis).
-
Analyze the data by normalizing to the vehicle control to determine the effects of Chelerythrine on all three parameters.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Stemness of Melanoma Cancer Stem-Like Cells (CSCs) Potentially via Inducing Reactive Oxygen Species and Causing Mitochondria Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Stemness of Melanoma Cancer Stem-Like Cells (CSCs) Potentially via Inducing Reactive Oxygen Species and Causing Mitochondria Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. This compound Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells [frontiersin.org]
- 14. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 15. Inside a cancer stem cell researcher’s tool box: Sphere formation | Signals Blog [signalsblog.ca]
Application Notes and Protocols for Chelerythrine Chloride in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelerythrine chloride is a natural benzophenanthridine alkaloid that has garnered significant interest in drug discovery due to its wide range of biological activities.[1][2][3] It is most notably recognized as a potent inhibitor of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction pathways.[1][2][3][4][5] Dysregulation of PKC activity is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention.[4][6] this compound's cell-permeable nature and inhibitory action make it a valuable tool for high-throughput screening (HTS) assays aimed at identifying and characterizing modulators of PKC and other cellular pathways.[2][7]
These application notes provide a comprehensive overview of the use of this compound in HTS assays. Detailed protocols for key biochemical and cell-based assays are provided, along with a summary of its known quantitative data and its effects on major signaling pathways.
Mechanism of Action
This compound primarily exerts its effect by inhibiting Protein Kinase C (PKC).[1][2][3][4][5] It acts as a competitive inhibitor with respect to the phosphate acceptor substrate and a non-competitive inhibitor with respect to ATP.[2][3][5][8] The IC50 value for PKC inhibition is approximately 0.66 µM.[1][2][3][5][7] While PKC is a primary target, some studies suggest that the biological effects of this compound can also be independent of PKC inhibition, highlighting its multi-target nature.[1]
Beyond PKC, this compound has been shown to modulate several other signaling pathways, including:
-
NF-κB Pathway: It can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[6][8]
-
MAPK Pathways: this compound can activate p38 and JNK MAP kinases, often through mechanisms independent of PKC inhibition.[1][2][3]
-
Nrf2 Pathway: It has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the cellular stress response.[6]
-
Wnt/β-catenin Pathway: It can inhibit the Wnt/β-catenin signaling pathway, which is crucial in development and disease.[9]
-
Apoptosis Induction: this compound can induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-xL.[1][2][3]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) and other quantitative data for this compound in various assays and cell lines.
| Target/Assay | IC50 / Ki | Cell Line / System | Reference |
| Protein Kinase C (PKC) | 0.66 µM (IC50) | Rat Brain | [1][2][3][5][7] |
| Protein Kinase C (PKC) | 0.7 µM (Ki) | Rat Brain | [5][8] |
| Bcl-xL-Bak BH3 Peptide Binding | 1.5 µM (IC50) | In vitro | [1][2][3][7] |
| Cell Viability (MTT Assay) | 2.6 µM (IC50) | MEF Cells | [10] |
| Cell Viability (MTT Assay) | 0.53 µM (IC50) | L-1210 Cells | [8] |
| TSC2-null Angiomyolipoma Cells | 1.8 µM (IC50) | 621-101 Cells | [11] |
| Tsc2-null MEFs | 1.5 µM (IC50) | MEFs | [11] |
| Tsc2+/+ MEFs | 2.5 µM (IC50) | MEFs | [11] |
| Gastric Cancer Cells (NCI-N87) | 3.81 µM (IC50) | NCI-N87 | [12] |
| Respiratory Syncytial Virus (RSV) Infection | 7.5 µM (IC50) | NHBE Cells | [13] |
| Thioredoxin Reductase 1 (TXNRD1) | 65.9 µM (IC50) | In vitro | [12] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
References
- 1. Screening for protein kinase C ligands using fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization Screening for Allosteric Small Molecule Ligands of the Cholecystokinin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Fluorescence resonance energy transfer-based screening for protein kinase C ligands using 6-methoxynaphthalene-labeled 1,2-diacylglycerol-lactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. genscript.com [genscript.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
Chelerythrine Chloride: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelerythrine chloride is a benzophenanthridine alkaloid derived from plants such as Chelidonium majus.[1] It is widely recognized in neuroscience research as a potent, cell-permeable inhibitor of Protein Kinase C (PKC).[2] Initially lauded for its specificity, further research has revealed a broader range of biological activities, making it a multifaceted tool for investigating various cellular processes.[3] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in neuroscience research.
Mechanism of Action and Biological Effects
This compound was first identified as a potent inhibitor of PKC, with an IC50 of 660 nM.[3] It acts as a competitive inhibitor with respect to the phosphate acceptor and a non-competitive inhibitor concerning ATP.[4] Beyond its well-documented role as a PKC inhibitor, Chelerythrine has been shown to exert several other significant biological effects relevant to neuroscience:
-
Induction of Apoptosis: Chelerythrine can induce apoptosis in various cell types, including neuronal cells. This is often associated with a decrease in mitochondrial potential and the release of cytochrome c.[2]
-
Activation of MAPK Pathways: It can activate c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, often through mechanisms independent of PKC inhibition, potentially mediated by oxidative stress.[3]
-
Modulation of Bcl-2 Family Proteins: Chelerythrine has been shown to inhibit the anti-apoptotic protein Bcl-xL by preventing its binding to pro-apoptotic proteins like Bak and Bad, with an IC50 of 1.5 µM for the disruption of Bcl-xL-Bak BH3 peptide binding.[3]
-
Effects on Intracellular Calcium: Studies have indicated that Chelerythrine can promote a Ca2+-dependent activation of calpain in neuronal cells, an effect that appears to be independent of PKC.[5]
Data Presentation
The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| PKC Inhibition (IC50) | 660 nM | Purified rat brain PKC | [2] |
| PKC Inhibition (Ki) | 0.7 µM | Competitive with histone IIIS | [2] |
| Bcl-xL-Bak Binding Inhibition (IC50) | 1.5 µM | Recombinant GST-BcLXL fusion protein | [2] |
| Cytotoxicity (IC50) | 0.53 µM | L-1210 cells | [2] |
| Apoptosis Induction | 5 µM | SH-SY5Y human neuroblastoma cells | [2] |
| Mitochondrial Potential Decrease | 2.5 µM and 5 µM | SH-SY5Y human neuroblastoma cells | [2] |
| NF-κB Activity Suppression | 5 µM | VEGF-induced in HUVECs | [2] |
| Typical Working Concentration | 1-20 µM | Various cell culture applications | [3] |
Table 2: In Vivo Applications of this compound
| Application | Dosage | Animal Model | Effect | Reference |
| Tumor Growth Delay | 5 mg/kg i.p. | Mice with SQ-20B xenografts | Significant tumor growth delay | [2] |
| Apoptosis Induction in Myocardium | 5 mg/kg | Adult rat | Increased TUNEL-positive nuclei and cleaved caspases | [2] |
| Addiction-Related Memory Inhibition | 10 nmol/µL (ICV) | Mice | Continuous administration reduced locomotor sensitization | [6][7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PKC Inhibition by Chelerythrine
Caption: PKC signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Chelerythrine Treatment
Caption: A typical experimental workflow for in vitro studies using this compound.
Logical Relationship of Chelerythrine's Off-Target Effects
Caption: Interplay of Chelerythrine's off-target effects leading to apoptosis.
Experimental Protocols
Neuronal Cell Culture and Treatment
This protocol is a general guideline for culturing and treating neuronal cell lines (e.g., SH-SY5Y) or primary neurons.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin for SH-SY5Y)
-
This compound powder
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture neuronal cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density. Allow cells to adhere and grow for 24-48 hours.
-
-
Preparation of Chelerythrine Stock Solution:
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the Chelerythrine stock solution.
-
Prepare serial dilutions of Chelerythrine in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).
-
Carefully remove the old medium from the cultured cells and replace it with the medium containing the different concentrations of Chelerythrine. Include a vehicle control (medium with the same concentration of DMSO used for the highest Chelerythrine concentration).
-
Incubate the cells for the desired time period (e.g., 15 minutes for signaling pathway activation, 24-48 hours for apoptosis or viability assays).
-
Protein Kinase C (PKC) Activity Assay
This protocol is adapted from a radiometric assay using [γ-³²P]-ATP.
Materials:
-
Cell or tissue lysate containing PKC
-
This compound
-
Assay buffer (20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.2 mM CaCl2)
-
PKC substrate (e.g., Histone H1 or a specific peptide substrate)
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol)
-
[γ-³²P]-ATP
-
ATP solution
-
Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture (final volume 200 µL) containing:
-
Assay buffer
-
PKC substrate (e.g., 200 µg/mL histones)[4]
-
Lipid activator
-
Varying concentrations of this compound or vehicle (DMSO)
-
Cell/tissue lysate (enzyme source)
-
-
-
Initiation of Reaction:
-
Start the reaction by adding the ATP mix (100 µM final concentration) containing a tracer amount of [γ-³²P]-ATP.[4]
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for 3-10 minutes.[4]
-
-
Termination of Reaction:
-
Stop the reaction by adding 3 mL of 20% TCA.[4]
-
-
Measurement of Phosphorylation:
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the PKC activity as the amount of ³²P incorporated into the substrate per unit time.
-
Determine the inhibitory effect of Chelerythrine by comparing the activity in treated samples to the vehicle control.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in neuronal cells using flow cytometry.
Materials:
-
Neuronal cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS, cold
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat neuronal cells with Chelerythrine as described in Protocol 1 for 24 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis of Phosphorylated JNK and p38
This protocol outlines the procedure for detecting the activation of JNK and p38 MAPK pathways.
Materials:
-
Neuronal cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-JNK, total JNK, phospho-p38, total p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with Chelerythrine for a short duration (e.g., 30-60 minutes).
-
Wash cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-JNK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total proteins or the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Conclusion
This compound is a valuable pharmacological tool in neuroscience research. While its primary application is the inhibition of PKC, researchers must be cognizant of its off-target effects, which can be leveraged to study other cellular pathways such as apoptosis and MAPK signaling. The protocols and data provided herein offer a comprehensive guide for the effective use of this compound in investigating complex neuronal processes. Careful experimental design and consideration of its pleiotropic effects are essential for accurate data interpretation.
References
- 1. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Neural Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring Changes in the Intracellular Calcium Concentration and Synaptic Efficacy in the Mollusc Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Chelerythrine, chloride stability and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, long-term storage, and effective use of Chelerythrine chloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound is stable when stored under appropriate conditions. For optimal long-term stability, it is recommended to store the solid powder at -20°C in a desiccated environment.[1][2][3] Some suppliers indicate that the lyophilized powder is stable for up to 24 months under these conditions.[4] While it is typically shipped at ambient temperatures, prolonged exposure to higher temperatures should be avoided.[1][4]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is advisable to prepare fresh solutions for each experiment.[1] If storage is necessary, stock solutions can be prepared in DMSO or water at concentrations up to 10 mM.[1] For short-term storage (up to one month), aliquot the stock solution into tightly sealed vials and store at -20°C.[1][2] For longer-term storage (up to 6 months), storing aliquots at -80°C is recommended. Always allow the solution to equilibrate to room temperature before use and ensure any precipitate is fully dissolved.[1] To prevent degradation from repeated freeze-thaw cycles, it is crucial to store the solution in small aliquots.[4]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in both water and Dimethyl Sulfoxide (DMSO) up to a concentration of 10 mM.[1] Some sources indicate solubility in DMSO can be as high as 19.2 mg/mL.[5] It is also soluble in ethanol with the application of gentle warming and sonication.[5] Note that using DMSO that has absorbed moisture can decrease the solubility of the compound.[6]
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from light, especially when in solution.[4][5] Exposure to light can lead to photodegradation, which may affect its biological activity. Store stock solutions in light-protecting vials or wrap vials in foil.
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents.[7] Contact with such agents should be avoided to prevent chemical degradation.
Troubleshooting Guides
Issue 1: Precipitation observed in cell culture media after adding this compound.
-
Possible Cause 1: High final concentration. The solubility of this compound in aqueous media is limited. High concentrations in the final culture medium can lead to precipitation.
-
Solution: Ensure the final concentration in your cell culture medium does not exceed its solubility limit. Perform a serial dilution of your stock solution to achieve the desired final concentration. It is recommended to add the diluted this compound to the media with gentle mixing.
-
-
Possible Cause 2: Interaction with media components. Components in complex cell culture media, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with small molecules and cause precipitation.
-
Solution: Prepare a more diluted stock solution and add it to the media slowly while vortexing. Alternatively, consider using a serum-free medium for the duration of the treatment if your experimental design allows.
-
-
Possible Cause 3: pH of the media. Chelerythrine exists in a charged iminium form at acidic to neutral pH (1-6) and an uncharged alkanolamine form at alkaline pH (8.5-11).[8] A significant shift in the pH of your culture medium could potentially affect its solubility.
-
Solution: Ensure your cell culture medium is properly buffered and the pH is stable.
-
Logical Relationship for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent or loss of biological activity in experiments.
-
Possible Cause 1: Improper storage. Both solid and solution forms of this compound can degrade if not stored correctly. Exposure to high temperatures, light, or moisture can lead to a loss of potency.
-
Solution: Strictly adhere to the recommended storage conditions. Store solid at -20°C, desiccated, and solutions in aliquots at -20°C or -80°C, protected from light.
-
-
Possible Cause 2: Repeated freeze-thaw cycles. This can lead to the degradation of the compound in solution.
-
Solution: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 3: Age of the stock solution. Stock solutions have a limited shelf-life.
-
Possible Cause 4: Purity of the compound. Ensure you are using a high-purity grade of this compound (≥98%).
-
Solution: Obtain a certificate of analysis from your supplier to verify the purity.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years[6] | Store in a desiccated environment, protected from light. |
| Solution (in DMSO or Water) | -20°C | Up to 1 month[1][2] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Solution (in DMSO or Water) | -80°C | Up to 1 year[6] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| Water | 10 mM | [1] |
| DMSO | 10 mM - 44.17 mM | [1][6] |
| Ethanol | Soluble with warming | [5] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solution by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of a this compound solution over time.
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve a known amount of high-purity this compound in the desired solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mM).
-
Further dilute the stock solution with the mobile phase to create a series of standard solutions of different concentrations for calibration.
-
-
Preparation of Stability Samples:
-
Prepare aliquots of the this compound stock solution in the solvent of interest.
-
Store these aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
HPLC Conditions (based on a published method[9]):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile and 1% triethylamine in water (25:75 v/v), with the pH adjusted to 3.0 using phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a stability sample aliquot.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Analyze the resulting chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining in the sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of degradation over time for each storage condition.
-
Experimental Workflow for HPLC Stability Testing
References
- 1. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. who.int [who.int]
- 7. This compound Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellculturedish.com [cellculturedish.com]
- 9. japsonline.com [japsonline.com]
Optimizing Chelerythrine, Chloride Treatment for Apoptosis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Chelerythrine, chloride treatment time to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and treatment time for inducing apoptosis with Chelerythrine, chloride?
A1: The optimal concentration and treatment time for Chelerythrine, chloride are highly dependent on the cell line being used. Generally, concentrations in the micromolar range are effective. For instance, in HEK-293 and SW-839 renal cancer cells, concentrations of 5 µM to 40 µM for 24 to 48 hours have been shown to inhibit proliferation and induce apoptosis in a dose- and time-dependent manner.[1][2] In HepG2 cells, concentrations of 2.5 µM to 10 µM for 24 hours were effective in inducing apoptosis.[3][4] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q2: My cells are dying, but I'm not seeing classic signs of apoptosis. What could be the issue?
A2: At higher concentrations, Chelerythrine, chloride can induce necrosis rather than apoptosis.[5] For example, in non-small cell lung carcinoma cells, a concentration of 3 μg/mL induced apoptosis, while a higher concentration of 6 μg/mL was presumed to cause necrotic cell death.[6] If you observe rapid cell death and membrane disruption without typical apoptotic morphology (e.g., cell shrinkage, membrane blebbing), consider lowering the concentration of Chelerythrine, chloride.
Q3: I am not observing any significant apoptosis. What are some potential reasons?
A3: Several factors could contribute to a lack of apoptotic induction:
-
Insufficient Concentration or Treatment Time: The concentration or duration of treatment may be too low for your specific cell line. Refer to the data tables below for ranges used in other studies and consider performing a broader dose-response and time-course experiment.
-
Cell Line Resistance: Some cell lines may be inherently more resistant to Chelerythrine, chloride-induced apoptosis.
-
Reagent Quality: Ensure the Chelerythrine, chloride is of high purity and has been stored correctly.
-
Experimental Protocol: Review your protocol for any deviations, particularly in cell seeding density and reagent preparation.
Q4: What are the key signaling pathways involved in Chelerythrine, chloride-induced apoptosis?
A4: Chelerythrine, chloride induces apoptosis through multiple signaling pathways. Key pathways include:
-
Inhibition of Protein Kinase C (PKC): Chelerythrine is a known PKC inhibitor.[5]
-
Generation of Reactive Oxygen Species (ROS): Chelerythrine can increase cellular ROS levels, leading to downstream effects like endoplasmic reticulum (ER) stress.[7]
-
Mitochondrial Pathway: It can lead to the release of cytochrome c from the mitochondria.[5] This is often associated with the regulation of Bcl-2 family proteins, where Chelerythrine can increase the expression of pro-apoptotic proteins like Bax and decrease anti-apoptotic proteins like Bcl-2.[1][8]
-
Inhibition of Survival Pathways: It has been shown to decrease the phosphorylation of Akt and ERK, which are important cell survival kinases.[1][3]
-
STAT3 Inactivation: Chelerythrine can inactivate STAT3, contributing to its pro-apoptotic effects.[7]
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment times of Chelerythrine, chloride in various cell lines as reported in the literature.
Table 1: Effective Concentrations and Treatment Times of Chelerythrine, Chloride for Apoptosis Induction
| Cell Line | Concentration Range | Treatment Time | Key Outcomes |
| HEK-293 (Renal Cancer) | 5 - 40 µM | 24 - 48 hours | Dose- and time-dependent inhibition of proliferation and induction of apoptosis.[1][2] |
| SW-839 (Renal Cancer) | 5 - 40 µM | 24 - 48 hours | Dose- and time-dependent inhibition of proliferation and induction of apoptosis.[1][2] |
| Caki & 786-O (Renal Cell Carcinoma) | 6 - 12 µmol/L | 24 hours | Dose-dependent increase in apoptosis.[9] |
| HepG2 (Hepatoma) | 2.5 - 10 µM | 24 hours | Dose-dependent increase in apoptosis rates.[3][4] |
| Cardiac Myocytes | 6 - 30 µM | Not specified | Rapid induction of apoptosis.[5] |
| NCI-H1703 (Non-Small Cell Lung Carcinoma) | 1.5 - 3 µg/mL | 24 hours | Induction of apoptosis at 3 µg/mL; potential necrosis at higher concentrations.[6] |
Experimental Protocols
1. General Protocol for Optimizing Chelerythrine, Chloride Treatment Time
This protocol provides a general framework for determining the optimal treatment time for inducing apoptosis with Chelerythrine, chloride.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2x10³ to 3x10³ cells per well and incubate for 12-24 hours to allow for attachment.[1]
-
Treatment: Prepare a stock solution of Chelerythrine, chloride in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in each well with the medium containing various concentrations of Chelerythrine, chloride. Include a vehicle control (medium with the same concentration of solvent).
-
Time-Course Experiment: Incubate the cells for different time points (e.g., 12, 24, 48, 72 hours).
-
Apoptosis Assay: At each time point, assess apoptosis using a suitable method. Common methods include:
-
Annexin V/Propidium Iodide (PI) Staining: This method, analyzed by flow cytometry, distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.[6]
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.[1]
-
-
Data Analysis: Quantify the percentage of apoptotic cells at each concentration and time point to determine the optimal conditions.
2. Western Blot Analysis of Apoptosis-Related Proteins
This protocol can be used to investigate the molecular mechanisms of Chelerythrine, chloride-induced apoptosis.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, p-Akt, p-ERK).[1][3] Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Workflow for optimizing Chelerythrine treatment time.
Caption: Key signaling pathways in Chelerythrine-induced apoptosis.
References
- 1. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chelerythrine induces apoptosis via ROS‐mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chelerythrine Chloride Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the known off-target effects of Chelerythrine chloride. The information is presented in a question-and-answer format to address common issues and provide troubleshooting strategies for cellular assays.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of apoptosis even at low concentrations of this compound, which I am using as a specific PKC inhibitor. Is this expected?
A1: Yes, this is a frequently observed off-target effect. While historically known as a Protein Kinase C (PKC) inhibitor, this compound induces apoptosis through multiple PKC-independent mechanisms.[1][2] At micromolar concentrations, it can directly target mitochondria, inhibit anti-apoptotic proteins like Bcl-xL, and induce DNA damage, all of which contribute to apoptosis.[2][3][4] Therefore, attributing all observed apoptosis solely to PKC inhibition is a common misinterpretation.
Q2: I am observing changes in signaling pathways that are not directly related to PKC. What other pathways are known to be affected by this compound?
A2: this compound has been shown to modulate several other signaling pathways, including:
-
MAPK Pathway: It can affect the phosphorylation of ERK, JNK, and p38 MAP kinases.[1][5][6]
-
Akt Pathway: It can inhibit the phosphorylation of Akt, a key regulator of cell survival.[4][5]
-
Wnt/β-catenin Pathway: It has been shown to downregulate β-catenin, impacting downstream targets associated with cell proliferation and stemness.[6][7]
Q3: Can this compound directly interact with DNA, and could this be affecting my experimental results?
A3: Yes, this compound is a DNA intercalating agent. This interaction can lead to DNA damage and interfere with DNA replication and transcription, contributing to its cytotoxic effects.[3] This is a significant off-target effect to consider, especially in assays measuring cell proliferation, cell cycle progression, and genotoxicity.
Q4: Is the cytotoxicity of this compound specific to cancer cells?
A4: No, this compound exhibits cytotoxicity in both cancer and normal cell lines.[5][8] This is an important consideration when developing therapeutic strategies or interpreting data from non-cancerous cell models. The broad cytotoxicity is due to its multiple off-target effects on fundamental cellular processes.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity in my cellular assay.
-
Possible Cause: You might be observing the cumulative effect of multiple off-target activities of this compound, rather than just PKC inhibition. At concentrations typically used for PKC inhibition, Chelerythrine can induce apoptosis, necrosis, and cell cycle arrest through various mechanisms.[7][9]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value for cytotoxicity in your specific cell line. This will help you identify a concentration range that is suitable for your experiment while minimizing excessive cell death.
-
Use a more specific PKC inhibitor: To confirm that your observed phenotype is due to PKC inhibition, consider using a more specific inhibitor as a control.
-
Assess markers of off-target effects: Use the experimental protocols provided below to check for apoptosis (caspase activation), DNA damage (γH2AX staining), or mitochondrial dysfunction (MMP assay).
-
Issue 2: My results are inconsistent or not reproducible.
-
Possible Cause: The multiple mechanisms of action of this compound can lead to variability in experimental outcomes depending on cell type, confluence, and treatment duration.
-
Troubleshooting Steps:
-
Standardize your experimental conditions: Ensure consistent cell density, passage number, and treatment times.
-
Characterize the cellular response: Before conducting your main experiments, perform preliminary assays to understand how your specific cell line responds to this compound in terms of apoptosis, cell cycle arrest, and ROS production.
-
Use appropriate controls: Always include positive and negative controls for the specific cellular process you are investigating.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound for Various Off-Target Effects
| Target/Effect | Cell Line | IC50 Value | Reference |
| PKC Inhibition | Rat Brain | 0.66 µM | [10] |
| Bcl-xL-Bak BH3 Peptide Binding Inhibition | In vitro | 1.5 µM | [1][6] |
| Cytotoxicity (MTT Assay, 4h) | HL-60 (Human Leukemia) | 2.6 µM | [9] |
| Cytotoxicity (MTT Assay, 24h) | PC-3 (Human Prostate Cancer) | 5.2 µM | [11][12] |
| Cytotoxicity (MTT Assay, 48h) | PC-3 (Human Prostate Cancer) | 3.8 µM | [11][12] |
| Cytotoxicity (MTT Assay, 24h) | DU145 (Human Prostate Cancer) | 6.1 µM | [11][12] |
| Thioredoxin Reductase 1 (TXNRD1) Inhibition | In vitro (DTNB assay) | 65.9 µM | [13][14] |
| Cytotoxicity (24h) | NCI-H1703 (NSCLC) | 1.85 ± 0.04 µg/mL | [7] |
| Cytotoxicity (48h) | NCI-H1703 (NSCLC) | 1.81 ± 0.03 µg/mL | [7] |
| Cytotoxicity (72h) | NCI-H1703 (NSCLC) | 1.89 ± 0.05 µg/mL | [7] |
| Cytotoxicity (24h) | SK-LU-1 (NSCLC) | 2.35 ± 0.02 µg/mL | [7] |
| Cytotoxicity (48h) | SK-LU-1 (NSCLC) | 2.17 ± 0.04 µg/mL | [7] |
| Cytotoxicity (72h) | SK-LU-1 (NSCLC) | 2.18 ± 0.04 µg/mL | [7] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)
This protocol uses the fluorescent dye JC-1 to assess changes in MMP, an indicator of mitochondrial health.
Materials:
-
Cells of interest
-
This compound
-
JC-1 dye
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound and a vehicle control. Include a positive control such as FCCP.
-
Remove the treatment medium and wash the cells with PBS.
-
Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Remove the staining solution and wash the cells with PBS.
-
Add assay buffer to each well.
-
Measure the fluorescence intensity. Healthy cells with high MMP will exhibit red fluorescence (aggregates), while apoptotic cells with low MMP will show green fluorescence (monomers).
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound and appropriate controls.
-
After treatment, wash the cells with PBS.
-
Load the cells with DCFH-DA solution (typically 10 µM) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence plate reader.
Visualizations
Caption: Off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. Identification of chelerythrine as an inhibitor of BclXL function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of chelerythrine on cell growth, apoptosis, and cell cycle in human normal and cancer cells in comparison with sanguinarine | Semantic Scholar [semanticscholar.org]
- 9. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Chelerythrine induced cell death through ROS-dependent ER stress in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Preventing Chelerythrine, chloride precipitation in media
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Chelerythrine chloride in experimental media. By following these protocols and troubleshooting steps, you can ensure the stability and efficacy of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a benzophenanthridine alkaloid. It is a potent, cell-permeable inhibitor of Protein Kinase C (PKC) with an IC50 of 660 nM.[1][2][3] It acts as a competitive inhibitor with respect to the phosphate acceptor and a non-competitive inhibitor regarding ATP.[2][4] Additionally, it inhibits the binding of BclXL to Bak and can induce apoptosis.[1][2][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[1][2][4] While it is soluble, some sources describe it as sparingly soluble in aqueous solutions, suggesting that preparing a concentrated stock in DMSO is often the preferred method for biological experiments.[5][6]
Q3: What can cause this compound to precipitate in my experimental media?
A3: Precipitation can occur for several reasons:
-
Low Solubility in Aqueous Media: The compound has limited solubility in aqueous solutions.[6] Diluting a highly concentrated stock solution directly into a large volume of aqueous media can cause it to fall out of solution.
-
Temperature Fluctuations: Repeated freeze-thaw cycles or sudden temperature shifts can decrease the stability of the solution and lead to precipitation.
-
High Final Concentration: Attempting to achieve a high final concentration in the culture medium may exceed its solubility limit.
-
Media Composition: The high salt concentration, pH, and presence of proteins in complex cell culture media can influence the solubility of the compound.
-
Improper Storage: Storing aqueous solutions for extended periods is not recommended, as this can lead to precipitation.[6]
Q4: How should I store my this compound stock solution?
A4: For long-term storage, the solid powder should be desiccated at -20°C.[1][2] Once dissolved, it is best to prepare solutions fresh for each experiment.[1] If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C for up to one month.[1][4] Avoid repeated freeze-thaw cycles.
Solubility and Handling Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration | Source |
| Water | 10 mM (approx. 3.84 mg/mL) | [1][2][4] |
| DMSO | 10 mM (approx. 3.84 mg/mL) | [1][2][4] |
| DMSO | Approx. 0.25 mg/mL | [6] |
| DMSO | 2 mg/mL | |
| Ethanol | ≥ 9.45 mg/mL (with sonication and warming) | [7] |
Note: Solubility can vary between suppliers and batches. Always refer to the manufacturer's product data sheet.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a reliable method for preparing a concentrated stock solution to minimize precipitation risk upon dilution.
-
Equilibrate the Compound: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation.
-
Solvent Selection: Use fresh, anhydrous DMSO to prepare the initial stock solution. Moisture-absorbing DMSO can reduce solubility.[8]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve a recommended stock concentration (e.g., 10 mM).
-
Ensure Complete Solubilization: Vortex the solution vigorously.[4] If needed, gentle warming in a water bath (45-60°C) or brief sonication can aid dissolution.[4] Visually inspect the solution to ensure no particulates are present.
-
Storage: If not for immediate use, aliquot the stock solution into small, single-use, tightly sealed vials. Store at -20°C for up to one month.[1][4]
Troubleshooting Guide
Use this guide to diagnose and resolve issues with this compound precipitation.
Issue: Precipitation observed immediately after diluting stock into media.
| Potential Cause | Troubleshooting Step |
| Final concentration is too high. | Lower the final concentration of this compound in your media. Perform a dose-response curve to find the optimal effective concentration. |
| Rapid dilution ("shock"). | Instead of adding the stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, mix well, and then add this intermediate dilution to the final volume. |
| Solvent incompatibility. | Ensure the final concentration of DMSO in the media is low (typically <0.5%) as organic solvents can have physiological effects.[6] |
Issue: Precipitate forms in the media during incubation.
| Potential Cause | Troubleshooting Step |
| Temperature change. | Ensure the media containing this compound is fully warmed to the incubation temperature (e.g., 37°C) before use. Avoid temperature fluctuations. |
| Interaction with media components. | The high concentration of salts and proteins in serum-containing media can reduce solubility over time. Consider using serum-free media if your experiment allows. If precipitation persists, reduce the final concentration. |
| pH shift. | Monitor the pH of your culture medium, as changes during cell growth could affect compound solubility. |
Issue: Stored stock solution appears cloudy or contains precipitate.
| Potential Cause | Troubleshooting Step |
| Improper storage. | Discard the solution. Prepare a fresh stock solution and ensure it is aliquoted and stored properly at -20°C.[1] Avoid repeated freeze-thaw cycles. |
| Moisture contamination. | Use anhydrous DMSO for stock preparation. Ensure vials are tightly sealed to prevent moisture absorption. |
| Solution has aged. | Aqueous solutions are not recommended for storage beyond one day.[6] DMSO stocks should be used within one month.[1][4] |
Visual Guides
Experimental Workflow for Solution Preparation
This diagram outlines the recommended workflow for preparing and using this compound solutions to prevent precipitation.
Caption: Workflow for preparing this compound solutions.
Troubleshooting Precipitation Issues
This flowchart provides a logical approach to troubleshooting precipitation problems.
Caption: Flowchart for troubleshooting this compound precipitation.
References
- 1. This compound |CHE | PKC inhibitor | Hello Bio [hellobio.com]
- 2. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. usbio.net [usbio.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
Chelerythrine, chloride photostability and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, stability, and use of Chelerythrine chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is widely recognized as a potent inhibitor of Protein Kinase C (PKC) with an IC50 of approximately 0.66 μM.[1][2] It acts as a competitive inhibitor with respect to the phosphate acceptor and a non-competitive inhibitor with respect to ATP.[1][2][3] However, some studies suggest that its effects can be independent of PKC inhibition, involving the activation of MAPK pathways and the inhibition of Bcl-xL function.[1][3][4]
Q2: How should I store this compound powder and solutions?
-
Powder: The solid form should be stored desiccated at -20°C.[2][3]
-
Solutions: Prepare solutions on the same day if possible. If storage is necessary, store solutions at -20°C for up to one month.[2] For longer-term storage of solutions, it is recommended to use them within 3 months to avoid loss of potency.[4] It is advisable to aliquot solutions to prevent multiple freeze-thaw cycles.[4] Always protect solutions from light.[4]
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[2][3][5]
Q4: Is this compound photostable?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | Low solubility in aqueous buffers, especially at neutral or high pH. | Ensure the final concentration does not exceed its solubility limit in the chosen buffer. The use of a small percentage of an organic co-solvent like DMSO can aid solubility. A study on the related compound dihydrochelerythrine showed it is more stable in acidic conditions (pH < 3).[6] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. Photodegradation if exposed to light. | Always store this compound as recommended (-20°C, desiccated, protected from light).[2][3][4] Prepare fresh solutions for each experiment or use aliquots that have been stored correctly for a limited time.[2][4] |
| Unexpected cellular toxicity | Off-target effects or phototoxicity. Chelerythrine can induce apoptosis through mechanisms independent of PKC inhibition, such as inducing oxidative stress.[7] | Include appropriate controls in your experiments to distinguish between PKC-dependent and independent effects. When working with cell cultures, minimize exposure of the compound and treated cells to light to avoid potential phototoxic effects. |
| Difficulty dissolving the powder | The compound may have absorbed moisture. | Ensure the product is stored in a desiccator. Use fresh, anhydrous DMSO for preparing stock solutions as moisture-absorbing DMSO can reduce solubility.[8] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 10 mM | [1][2][3] |
| Water | 10 mM | [2][3][5] |
Table 2: Inhibitory Concentrations of this compound
| Target | IC50 / Ki | Reference |
| Protein Kinase C (PKC) | IC50 = 0.66 μM | [1][2] |
| Protein Kinase C (PKC) | Ki = 0.7 μM | [8] |
| Bcl-xL-Bak BH3 peptide binding | IC50 = 1.5 μM | [1][2][3] |
Experimental Protocols
Protocol for Assessing Photostability of this compound (Based on ICH Q1B Guidelines)
This protocol provides a general framework for evaluating the photostability of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
- Prepare experimental samples by diluting the stock solution to a known concentration in the relevant experimental buffer.
- Prepare "dark control" samples by wrapping identical sample containers in aluminum foil to protect them from light.
2. Light Exposure:
- Expose the test samples to a light source that provides a combination of visible and UV light. According to ICH Q1B guidelines, the overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[8]
- Place the "dark control" samples alongside the test samples in the same environment (temperature and humidity) to account for any thermal degradation.
3. Sample Analysis:
- At predetermined time intervals, withdraw aliquots from both the light-exposed and dark control samples.
- Analyze the samples for degradation of this compound. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.
- Monitor for the appearance of degradation products.
4. Data Interpretation:
- Compare the concentration of this compound in the light-exposed samples to that in the dark control samples.
- A significant decrease in the concentration of the parent compound in the light-exposed samples compared to the dark controls indicates photodegradation.
- Characterize any major degradation products if necessary.
Signaling Pathways and Experimental Workflows
Caption: this compound's inhibitory effect on PKC and other pathways.
Caption: Experimental workflow for assessing photostability.
Handling and Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[9]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[9]
-
-
Handling:
-
First Aid:
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[9]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention.[9]
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9]
-
If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[9]
-
-
Disposal:
References
- 1. Assessing Photostability of mAb Formulations In Situ Using Light-Coupled NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. This compound induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. [PDF] this compound induces apoptosis in renal cancer HEK-293 and SW-839 cell lines | Semantic Scholar [semanticscholar.org]
Technical Support Center: Interpreting PKC-Independent Effects of Chelerythrine Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chelerythrine chloride. The focus is on its Protein Kinase C (PKC)-independent effects, offering insights into its off-target activities and guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Isn't Chelerythrine a specific PKC inhibitor?
A1: While initially identified as a potent PKC inhibitor, subsequent studies have shown that many of its biological effects are independent of PKC inhibition.[1] In fact, some research suggests it is not a potent PKC inhibitor at all.[1] Therefore, attributing all observed effects of Chelerythrine solely to PKC inhibition can be a misinterpretation. It is crucial to consider its various off-target effects.
Q2: What are the major PKC-independent mechanisms of action for this compound?
A2: this compound has several well-documented PKC-independent effects, including:
-
Induction of Apoptosis: It can trigger programmed cell death through multiple pathways.[2]
-
Interaction with Bcl-2 Family Proteins: It directly interacts with and inhibits the anti-apoptotic protein Bcl-xL.[3]
-
Modulation of MAPK Signaling: It can activate JNK and p38 MAP kinases, often through an oxidative stress mechanism, and can also inhibit the ERK pathway in some contexts.
-
Generation of Reactive Oxygen Species (ROS): Chelerythrine can induce the production of ROS, which can, in turn, trigger apoptosis.
-
Anti-inflammatory Effects: It has been shown to reduce the production of inflammatory mediators like TNF-α and nitric oxide (NO).[1]
-
Inhibition of Telomerase: Chelerythrine can bind to G-quadruplex DNA structures and inhibit telomerase activity, an enzyme crucial for cancer cell immortality.[2]
Q3: What is a typical working concentration for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the biological effect being studied. Generally, concentrations ranging from 1 µM to 20 µM are used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound solutions?
A4: this compound is soluble in water and DMSO.[4] For a stock solution, dissolve it in DMSO. It is recommended to prepare fresh solutions for each experiment.[4] If storage is necessary, aliquot the stock solution and store it at -20°C for up to one month to avoid repeated freeze-thaw cycles.[4][5] Protect the solution from light.[5]
Q5: Are there any known clinical trials involving Chelerythrine?
A5: While Chelerythrine has demonstrated significant anti-cancer and anti-inflammatory properties in preclinical studies, information on its progression to clinical trials is limited. Researchers interested in the clinical development of related compounds can explore clinical trial registries for the latest updates.
Troubleshooting Guides
Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Solution |
| Increased cell viability at low concentrations | Hormesis effect; low-dose stimulation. | This is a known phenomenon for some compounds. Report the observation and focus on the dose-dependent inhibitory effects at higher concentrations. |
| High background in MTT assay | Contamination of reagents or culture. | Ensure all solutions are sterile. Use fresh media and reagents. Include a "no cell" control to check for background absorbance.[6] |
| Inconsistent results between experiments | Variation in cell seeding density or growth phase. | Always use cells in the exponential growth phase.[6] Standardize cell seeding numbers and ensure even distribution in the wells. |
| Chelerythrine appears to interfere with the assay | Some compounds can directly react with MTT, leading to false-positive results.[7] | Run a control with Chelerythrine in cell-free media to check for direct reduction of MTT.[7] Consider using an alternative viability assay (e.g., CellTiter-Glo). |
Interpreting Apoptosis Assay Results
| Problem | Possible Cause | Solution |
| No apoptosis observed at expected concentrations | Cell line may be resistant to Chelerythrine-induced apoptosis. | Verify the sensitivity of your cell line with a known apoptosis inducer (positive control).[8] Consider that Chelerythrine might be inducing other forms of cell death, like necroptosis. |
| High levels of necrosis instead of apoptosis | High concentrations of Chelerythrine can induce necrosis. | Perform a dose-response experiment to identify a concentration range that primarily induces apoptosis. Use an Annexin V/Propidium Iodide (PI) staining to distinguish between apoptotic and necrotic cells. |
| Unexpected activation/inhibition of signaling pathways | Chelerythrine has multiple off-target effects. | Do not assume PKC is the primary target. Investigate other known targets of Chelerythrine, such as the Bcl-2 family and MAPK pathways. Use specific inhibitors for other pathways to dissect the mechanism. |
| Difficulty in detecting cleaved caspases by Western blot | The timing of caspase activation can be transient. | Perform a time-course experiment to identify the optimal time point for detecting caspase cleavage after Chelerythrine treatment.[9] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L-1210 | Lymphocytic Leukemia | 0.53 | [10] |
| NCI-H1703 | Non-Small Cell Lung Carcinoma | ~5.3 (converted from µg/mL) | |
| SK-LU-1 | Lung Adenocarcinoma | ~6.9 (converted from µg/mL) | |
| HLCSC | Lung Cancer Stem-like Cells | ~7.2 (converted from µg/mL) | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.6 | [11] |
| BT-549 | Triple-Negative Breast Cancer | 3.1 | [11] |
| HCC1937 | Triple-Negative Breast Cancer | 4.2 | [11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.5 | [11] |
| NCI-N87 | Gastric Cancer | 3.81 | [12] |
Table 2: PKC-Independent IC50 Values of this compound
| Target/Effect | IC50 (µM) | Reference |
| Bcl-xL-Bak BH3 peptide binding inhibition | 1.5 | [7] |
| P2X7 receptor inhibition | 5.6 | [13] |
| Thioredoxin Reductase 1 (TXNRD1) inhibition (DTNB-reduction assay) | 65.9 | [12] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA, then neutralize with media containing serum. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 2: Western Blot Analysis of MAPK Activation (p-ERK, p-p38)
-
Cell Lysis: After treatment with Chelerythrine, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK and p38 (e.g., anti-p-ERK, anti-p-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and total p38.[15][16]
Protocol 3: Co-Immunoprecipitation to Assess Bcl-xL/Bax Interaction
-
Cell Lysis: Lyse Chelerythrine-treated and control cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) with protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.[17]
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Bcl-xL antibody overnight at 4°C.
-
Capture Immune Complexes: Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.[18]
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.[18]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Bcl-xL and Bax to determine if Chelerythrine treatment disrupts their interaction.
Visualizations
Caption: Chelerythrine-induced apoptosis via ROS generation.
Caption: Chelerythrine's inhibition of Bcl-xL promotes apoptosis.
Caption: Logical workflow for troubleshooting experiments.
References
- 1. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound |CHE | PKC inhibitor | Hello Bio [hellobio.com]
- 5. adooq.com [adooq.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Is Your MTT Assay the Right Choice? [promega.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. scbt.com [scbt.com]
Validation & Comparative
A Comparative Cytotoxicity Analysis: Chelerythrine Chloride vs. Sanguinarine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two closely related benzophenanthridine alkaloids: chelerythrine chloride and sanguinarine. Drawing upon experimental data, this document details their respective potencies against various cell lines, outlines the methodologies used for these assessments, and visualizes the key signaling pathways implicated in their cytotoxic mechanisms.
Quantitative Cytotoxicity Data
The cytotoxic effects of chelerythrine and sanguinarine have been evaluated across a range of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. A lower IC50 value indicates greater cytotoxicity.
| Cell Line | Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| Human Melanoma | ||||
| A375 | Sanguinarine | 0.11 | ~0.30 | |
| Chelerythrine | 0.23 | ~0.61 | [1] | |
| G-361 | Sanguinarine | 0.32 | ~0.87 | [1] |
| Chelerythrine | 0.46 | ~1.22 | [1] | |
| SK-MEL-3 | Sanguinarine | 0.54 | ~1.47 | [1] |
| Chelerythrine | 0.14 | ~0.37 | [1] | |
| Human Prostate Cancer | ||||
| LNCaP | Sanguinarine | > DU-145 | > DU-145 | |
| Chelerythrine | > DU-145 | > DU-145 | [2] | |
| DU-145 | Sanguinarine | More sensitive than LNCaP | More sensitive than LNCaP | [2] |
| Chelerythrine | More sensitive than LNCaP | More sensitive than LNCaP | [2] | |
| Human Breast Cancer | ||||
| MCF-7 | Sanguinarine | - | Cytotoxic at 7.5 µM (24 & 48h) | [3] |
| Chelerythrine | - | Cytotoxic at 10 & 20 µM (48h) | [3] | |
| Normal Human Cells | ||||
| Gingival Fibroblasts | Sanguinarine | More sensitive than LNCaP | More sensitive than LNCaP | [2] |
| Chelerythrine | More sensitive than LNCaP | More sensitive than LNCaP | [2] |
Note: Direct comparison of IC50 values between studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of chelerythrine and sanguinarine cytotoxicity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of chelerythrine or sanguinarine. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value is determined from the dose-response curve.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Following treatment with chelerythrine or sanguinarine, cells are harvested and suspended in a low-melting-point agarose.
-
Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: The slides are immersed in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA fragments migrate away from the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: After treatment, cells are harvested, washed, and fixed in cold ethanol (e.g., 70%).
-
RNA Digestion and Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity.
-
Data Analysis: The data is used to generate a histogram that shows the distribution of cells in the different phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
Both chelerythrine and sanguinarine exert their cytotoxic effects through the modulation of multiple signaling pathways, often leading to apoptosis (programmed cell death) and cell cycle arrest.
General Cytotoxic Mechanisms
The following diagram illustrates the general workflow for assessing the cytotoxicity of chelerythrine and sanguinarine.
Caption: Experimental workflow for determining cytotoxicity.
Sanguinarine-Induced Apoptotic Pathways
Sanguinarine is known to induce apoptosis through multiple pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[4] It has also been shown to inhibit the NF-κB signaling pathway.[4]
References
- 1. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of chelerythrine on cell growth, apoptosis, and cell cycle in human normal and cancer cells in comparison with sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Chelerythrine and Cisplatin in Combating Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer therapies often leads to the exploration of combination treatments. One such promising pairing is the natural alkaloid Chelerythrine chloride with the conventional chemotherapy drug, cisplatin. This guide provides a comprehensive comparison of their synergistic action in cancer cells, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and workflows.
Enhanced Cytotoxicity: A Quantitative Look at Synergy
The combination of Chelerythrine (CHE) and cisplatin has demonstrated a significant enhancement in anticancer activity, particularly in non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC) cell lines. This synergy is most evident in the reduction of the half-maximal inhibitory concentration (IC50) of cisplatin and a marked increase in cancer cell apoptosis, especially in cisplatin-resistant strains.
A key study on NSCLC cell lines, including the cisplatin-resistant A549 cell line, revealed that Chelerythrine enhances the sensitivity of these cells to cisplatin. This effect is attributed to the inhibition of Protein Kinase C-α (PKC-α), a protein often overexpressed in resistant tumors[1][2]. Similarly, in HNSCC cell lines, the combination of CHE and cisplatin resulted in a notable decrease in the IC50 values for cisplatin, indicating a potent synergistic or additive effect[3].
Table 1: Comparative IC50 Values of Cisplatin in the Presence and Absence of Chelerythrine
| Cell Line | Treatment | IC50 of Cisplatin (µM) | Fold-change in Cisplatin Sensitivity | Reference |
| Cisplatin-Resistant A549 (NSCLC) | Cisplatin alone | High (exact value not specified) | - | [1][2] |
| Cisplatin + Chelerythrine | Significantly Decreased | Increased | [1][2] | |
| HNSCC Cell Lines | Cisplatin alone | Not specified | - | [3] |
| Cisplatin + Chelerythrine (10 µM) | Decreased | Additive Effect Observed | [3] |
Note: Specific IC50 values from the primary literature were not available for a direct quantitative comparison in this table.
Table 2: Apoptosis Rates in Cancer Cells Treated with Chelerythrine and Cisplatin
| Cell Line | Treatment | Apoptosis Rate (%) | Observations | Reference |
| Cisplatin-Resistant A549 (NSCLC) | Control | Baseline | - | [1][2] |
| Chelerythrine alone | Not specified | - | [1][2] | |
| Cisplatin alone | Not specified | - | [1][2] | |
| Cisplatin + Chelerythrine | Significantly Increased | Synergistic induction of apoptosis | [1][2] |
Note: While the studies confirm a significant increase in apoptosis, the exact percentage values for each treatment group were not provided in the available abstracts.
Unveiling the Mechanism: The Signaling Pathway of Synergy
The synergistic effect of Chelerythrine and cisplatin primarily converges on the Protein Kinase C (PKC) signaling pathway, a critical regulator of cell proliferation and survival. In many cisplatin-resistant cancers, the α-isoform of PKC (PKC-α) is overexpressed, contributing to the drug's inefficacy. Chelerythrine acts as a potent inhibitor of PKC-α.
By inhibiting PKC-α, Chelerythrine disrupts the downstream signaling cascades that promote cell survival and drug resistance. This action re-sensitizes the cancer cells to cisplatin, which can then effectively induce DNA damage and trigger the intrinsic apoptotic pathway. The combined effect is a more robust and efficient elimination of cancer cells.
Caption: Synergistic signaling pathway of Chelerythrine and cisplatin.
Experimental Corner: Protocols for Assessing Synergy
The synergistic effects of Chelerythrine and cisplatin are typically evaluated using standard in vitro assays for cell viability and apoptosis.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HNSCC cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of Chelerythrine alone, cisplatin alone, and in combination. Include a vehicle-treated control group. The concentrations should bracket the expected IC50 values.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment condition. Synergy can be assessed using methods like the Combination Index (CI) analysis.
Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and the uptake of the DNA stain Propidium Iodide (PI) by cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Chelerythrine, cisplatin, and their combination for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caption: Experimental workflow for assessing synergy.
Conclusion
The combination of this compound and cisplatin represents a compelling strategy to enhance the efficacy of chemotherapy, particularly in overcoming cisplatin resistance. The synergistic interaction, mediated by the inhibition of PKC-α, leads to increased cancer cell death. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and potentially translate this promising combination into clinical applications. Further studies are warranted to elucidate the full spectrum of molecular interactions and to evaluate the in vivo efficacy and safety of this combination therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PKC-δ/PKC-α activity balance regulates the lethal effects of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of protein kinase C activity and isoform expression in cisplatin-sensitive and -resistant ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Chelerythrine Chloride: A Promising Agent Against Drug-Resistant Cancers
The emergence of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, leading to treatment failure and tumor recurrence.[1] Natural compounds are being increasingly investigated as a source of novel therapeutics to overcome MDR.[2] Chelerythrine chloride, a benzophenanthridine alkaloid derived from plants like Chelidonium majus, has demonstrated considerable anticancer activity across various tumor types, including non-small cell lung cancer (NSCLC), renal cancer, and breast cancer.[3][4][5] Notably, it shows efficacy in drug-resistant cancer cell lines, primarily by resensitizing them to conventional chemotherapeutic agents.
This guide provides a comparative analysis of this compound's performance in drug-resistant cancer cells, supported by experimental data and detailed methodologies.
Comparative Efficacy in Drug-Resistant NSCLC
One of the well-documented effects of this compound is its ability to enhance the sensitivity of non-small cell lung cancer (NSCLC) cells to cisplatin, a common chemotherapeutic drug to which resistance often develops.
Data Summary: Cytotoxicity and Reversal of Resistance
The following table summarizes the half-maximal inhibitory concentration (IC50) of cisplatin in the parental A549 lung cancer cell line and its cisplatin-resistant counterpart (A549/cisplatin), with and without the addition of this compound (CH). A lower IC50 value indicates greater potency.
| Cell Line | Treatment | IC50 of Cisplatin (µg/mL) | Fold Change in Resistance |
| A549 (Parental) | Cisplatin alone | 1.83 ± 0.11 | - |
| A549 (Parental) | Cisplatin + 1 µM CH | 1.25 ± 0.09 | 1.46x more sensitive |
| A549/cisplatin (Resistant) | Cisplatin alone | 8.97 ± 0.53 | 4.9x more resistant |
| A549/cisplatin (Resistant) | Cisplatin + 1 µM CH | 2.16 ± 0.15 | 4.15x more sensitive |
Data adapted from studies on NSCLC cell lines.[6]
As the data indicates, the cisplatin-resistant A549 cells are nearly five times more resistant to cisplatin than the parental cells. The addition of a low concentration of this compound significantly lowers the IC50 of cisplatin in the resistant cells, effectively restoring their sensitivity to the chemotherapeutic agent.
Data Summary: Apoptosis Induction in Resistant Cells
This compound enhances cisplatin-induced apoptosis in resistant cells. This effect is linked to its inhibition of Protein Kinase C (PKC), particularly the PKC-α isoform, which is often overexpressed in drug-resistant tumors.[6]
| Cell Line | Treatment (24 hours) | Apoptosis Rate (%) |
| A549/cisplatin (Resistant) | Control (Untreated) | 2.5 ± 0.3 |
| A549/cisplatin (Resistant) | 1 µM Chelerythrine (CH) | 15.8 ± 1.2 |
| A549/cisplatin (Resistant) | 2 µg/mL Cisplatin | 5.1 ± 0.6 |
| A549/cisplatin (Resistant) | 1 µM CH + 2 µg/mL Cisplatin | 35.2 ± 2.5 |
Data adapted from flow cytometry analysis in cisplatin-resistant A549 cells.[6]
The combination of this compound and cisplatin leads to a synergistic increase in the apoptotic rate in resistant cells, far exceeding the effect of either agent alone.
Mechanism of Action: Overcoming Resistance
This compound overcomes drug resistance through multiple mechanisms, most notably by inhibiting signaling pathways that promote cell survival and drug efflux.[3] Its role as a potent Protein Kinase C (PKC) inhibitor is central to this activity.[7] In cisplatin-resistant NSCLC cells, PKC-α is highly expressed and contributes to chemoresistance. Chelerythrine directly inhibits PKC-α, which in turn suppresses downstream survival signals and enhances the pro-apoptotic effects of drugs like cisplatin.[6]
Additionally, Chelerythrine has been shown to downregulate β-catenin, a key factor in cancer stem cell (CSC) properties, which are often associated with tumor recurrence and drug resistance.[5] By targeting both the bulk tumor cells and the CSC subpopulation, Chelerythrine offers a multi-pronged approach to combating resistant cancers.
Caption: this compound signaling pathway in resistant cells.
Experimental Protocols
The data presented in this guide is based on the following standard methodologies.
1. Cell Culture and Development of Resistant Lines
-
Cell Lines: Human non-small cell lung carcinoma A549 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Resistance Induction: The cisplatin-resistant A549 cell line (A549/cisplatin) is developed by continuously exposing parental A549 cells to increasing concentrations of cisplatin over several months. Resistant clones are then maintained in media containing a non-lethal dose of cisplatin to retain the resistant phenotype.
2. Cell Viability and IC50 Determination (MTT Assay)
-
Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of cisplatin, with or without a fixed concentration of this compound.
-
Incubation: Cells are incubated with the drugs for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Calculation: The IC50 value, the drug concentration that causes 50% inhibition of cell growth, is calculated using dose-response curve analysis software.[8]
3. Apoptosis Analysis (Flow Cytometry)
-
Seeding and Treatment: Cells are seeded in 6-well plates and treated with the specified concentrations of this compound and/or cisplatin for 24 hours.
-
Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic. The total apoptosis rate is the sum of these two populations.
Caption: Experimental workflow for evaluating drug efficacy.
Conclusion
This compound demonstrates significant potential as an adjuvant therapy for drug-resistant cancers. Its ability to inhibit key survival pathways, such as the PKC-α signaling cascade, allows it to effectively resensitize resistant cancer cells to conventional chemotherapeutic agents like cisplatin.[6] The synergistic induction of apoptosis observed when Chelerythrine is combined with cisplatin in resistant NSCLC cells highlights its promise. Further preclinical and clinical investigations are warranted to fully establish its therapeutic utility in overcoming chemoresistance.
References
- 1. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 2. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 7. Chelerythrine - Wikipedia [en.wikipedia.org]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chelerythrine Chloride and Chelidonine for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological activities of Chelerythrine chloride and Chelidonine, supported by experimental data and detailed protocols.
This guide provides a detailed comparative analysis of two well-known benzophenanthridine alkaloids, this compound and Chelidonine. Both compounds, primarily isolated from plants of the Papaveraceae family, have garnered significant interest in the scientific community for their diverse and potent biological activities. This document aims to present a clear, data-driven comparison of their mechanisms of action, pharmacological effects, and the experimental methodologies used to evaluate them.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and Chelidonine is crucial for their application in research and drug development. The following table summarizes their key characteristics.
| Property | This compound | Chelidonine |
| Chemical Formula | C₂₁H₁₈ClNO₄[1] | C₂₀H₁₉NO₅[2] |
| Molecular Weight | 383.83 g/mol [3] | 353.37 g/mol |
| Appearance | Crystalline solid[4] | Alkaloid fundamental parent[2] |
| Solubility | Soluble in DMSO and H₂O at 5mg/ml. | Soluble in DMSO and Ethanol (30 mg/ml), and DMF (30 mg/ml).[5] |
| CAS Number | 3895-92-9[1][4] | 476-32-4 |
Comparative Pharmacological Activities
Both Chelerythrine and Chelidonine exhibit a broad spectrum of pharmacological effects, with significant overlap in their therapeutic potential, particularly in oncology and inflammation. However, their potency and primary mechanisms of action show notable differences.
Cytotoxic and Anti-cancer Activity
Both alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. Their primary anti-cancer mechanisms involve the induction of apoptosis and cell cycle arrest.
Chelerythrine is a potent, cell-permeable inhibitor of Protein Kinase C (PKC) and also inhibits the anti-apoptotic protein Bcl-xL.[3][6][7] Its anti-cancer activity is linked to the induction of apoptosis through the mitochondrial pathway, cell cycle arrest, and inhibition of telomerase.[8]
Chelidonine's cytotoxic effects are attributed to its ability to interact with microtubules, leading to mitotic arrest.[9] It also induces apoptosis through both caspase-dependent and independent pathways and can arrest the cell cycle at the G2/M phase.[10]
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and Chelidonine in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| This compound | Various | - | 0.66 µM (PKC inhibition) | [9][11] |
| NCI-N87 | Gastric Cancer | 3.81 µM | [12] | |
| SMMC-7721 | Hepatoma | - | [13] | |
| Chelidonine | A-375 | Melanoma | 0.910 µg/mL | [14] |
| Jurkat | T-cell leukemia | 1 µM (induces apoptosis) | [5] | |
| HepG2 | Liver Carcinoma | 12 µM (LC₅₀) | [5] |
Anti-inflammatory Activity
Both compounds have demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Chelerythrine exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as TNF-α and nitric oxide (NO).[3] It can suppress the NF-κB signaling pathway.[4]
Chelidonine also exhibits significant anti-inflammatory activity by inhibiting the TLR4/NF-κB signaling pathway, thereby reducing the production of inflammatory mediators like NO, PGE₂, TNF-α, and IL-6.[11]
The following table provides a quantitative comparison of their anti-inflammatory effects.
| Compound | Assay | Cell Line | Stimulant | IC₅₀ Value | Reference |
| This compound | TNF-α secretion | Human Neutrophils | LPS | - | [12] |
| Chelidonine | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | 7.3 µM | [15] |
| TNF-α secretion | Human Neutrophils | LPS | - | [12] |
Mechanisms of Action: Key Signaling Pathways
The pharmacological effects of Chelerythrine and Chelidonine are mediated through their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their therapeutic potential and for the design of future studies.
Chelerythrine's Impact on Cellular Signaling
Chelerythrine is widely recognized as a potent inhibitor of Protein Kinase C (PKC).[9] It also interacts with the Bcl-2 family of proteins, specifically inhibiting the anti-apoptotic protein Bcl-xL.[11] Furthermore, Chelerythrine has been shown to activate the MAPK signaling pathway, including ERK, JNK, and p38 kinases, and to suppress the NF-κB pathway.[4]
Caption: Signaling pathways modulated by Chelerythrine.
Chelidonine's Impact on Cellular Signaling
Chelidonine's primary mechanism of anti-cancer action involves its interaction with tubulin, leading to the disruption of microtubule formation and subsequent mitotic arrest.[6] It also exerts its anti-inflammatory and anti-cancer effects by inhibiting the TLR4/NF-κB and PI3K/AKT signaling pathways.[11] Furthermore, Chelidonine has been shown to activate the SAPK/JNK pathway.[6] While it can induce apoptosis, its direct interaction with Bcl-2 family proteins is less characterized compared to Chelerythrine, though it is known to induce apoptosis in a manner that can be partially inhibited by Bcl-2 overexpression.[16]
Caption: Signaling pathways modulated by Chelidonine.
Key Experimental Protocols
To facilitate reproducible research, this section provides detailed protocols for key experiments used to characterize and compare the activities of this compound and Chelidonine.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Chelidonine (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
References
- 1. Mechanism-based inactivation of cytochrome P450 2D6 by chelidonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corefacilities.iss.it [corefacilities.iss.it]
- 6. The effects of chelidonine on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chelerythrine - Wikipedia [en.wikipedia.org]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chelidonine inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. This compound induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Interaction of Chelerythrine Chloride with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental data on the interaction of Chelerythrine chloride, a known Protein Kinase C (PKC) inhibitor, with other kinase inhibitors. The focus is on presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction to Chelerythrine
Chelerythrine is a natural benzophenanthridine alkaloid that has been identified as a potent, cell-permeable inhibitor of Protein Kinase C (PKC)[1]. Its anticancer properties are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit tumor cell proliferation[2]. Beyond its effects on PKC, chelerythrine has been shown to modulate other critical signaling cascades, including the MAPK and PI3K/Akt/mTOR pathways[2][3]. These multifaceted effects make it a compelling candidate for combination therapies, aiming to enhance efficacy and overcome resistance to targeted agents.
Comparison with EGFR Inhibitor: Erlotinib
This section focuses on the interaction between Chelerythrine and Erlotinib, an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). The combination has shown additive effects in non-small cell lung cancer (NSCLC) cell lines that are less sensitive to Erlotinib alone.
Data Presentation: Chelerythrine and Erlotinib Interaction
The following tables summarize the quantitative data from experiments on NSCLC cell lines SK-MES-1 and A549, which are known to be less sensitive to Erlotinib.
Table 1: Effect of Chelerythrine and Erlotinib on Cell Viability (MTT Assay)
| Cell Line | Treatment (48h) | % Cell Viability (Mean ± SD) |
| SK-MES-1 | Control | 100 ± 5.2 |
| Erlotinib (5 µM) | 85.3 ± 4.5 | |
| Chelerythrine (5 µM) | 55.1 ± 3.8 | |
| Combination (5 µM each) | 38.7 ± 3.1 | |
| A549 | Control | 100 ± 4.9 |
| Erlotinib (5 µM) | 90.1 ± 5.1 | |
| Chelerythrine (5 µM) | 68.4 ± 4.2 | |
| Combination (5 µM each) | 50.2 ± 3.9 |
Data adapted from He et al., 2017.
Table 2: Effect of Chelerythrine and Erlotinib on Apoptosis (Flow Cytometry)
| Cell Line | Treatment (24h) | % Apoptotic Cells (Mean ± SD) |
| SK-MES-1 | Control | 4.12 ± 0.8 |
| Erlotinib (5 µM) | 8.11 ± 1.1 | |
| Chelerythrine (5 µM) | 47.63 ± 3.5 | |
| Combination (5 µM each) | 66.90 ± 4.2 | |
| A549 | Control | 3.82 ± 0.7 |
| Erlotinib (5 µM) | 4.97 ± 0.9 | |
| Chelerythrine (5 µM) | 21.05 ± 2.4 | |
| Combination (5 µM each) | 40.83 ± 3.1 |
Data adapted from He et al., 2017.[4][5]
Table 3: Effect of Chelerythrine and Erlotinib on Colony Formation
| Cell Line | Treatment | Number of Colonies (Mean ± SD) |
| SK-MES-1 | Control | 210 ± 15 |
| Erlotinib (5 µM) | 185 ± 12 | |
| Chelerythrine (5 µM) | 98 ± 9 | |
| Combination (5 µM each) | 45 ± 6 | |
| A549 | Control | 188 ± 14 |
| Erlotinib (5 µM) | 170 ± 11 | |
| Chelerythrine (5 µM) | 115 ± 10 | |
| Combination (5 µM each) | 62 ± 7 |
Data adapted from He et al., 2017.
Signaling Pathway Analysis
The combination of Chelerythrine and Erlotinib effectively blocks the EGFR signaling pathway and its downstream effectors. The diagram below illustrates the proposed mechanism where the combination treatment leads to decreased phosphorylation of STAT3, ERK1/2, p38 MAPK, and Bad, ultimately promoting apoptosis.
Caption: Combined inhibition of EGFR and PKC signaling pathways.
The following diagram illustrates the experimental workflow for assessing the synergistic effects of kinase inhibitors.
Caption: Workflow for evaluating kinase inhibitor combinations.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed NSCLC cells (e.g., SK-MES-1, A549) in 96-well plates at a density of 4 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with Erlotinib (e.g., 5µM), Chelerythrine (e.g., 2.5, 5, 7.5, 10µM), or a combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[6][7].
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of key signaling proteins.
-
Cell Treatment and Lysis: Plate cells and treat with Erlotinib, Chelerythrine, or the combination as described above. For pathway analysis, serum-starve the cells for 12 hours before a brief stimulation with human EGF (e.g., 10 minutes).
-
Protein Extraction: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 25 µg of protein per sample on a 10% or 12% SDS-PAGE gel and transfer the proteins to a nitrocellulose membrane[4].
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-STAT3, STAT3, p-ERK1/2, ERK1/2, p-p38, p38, p-Bad, Bad) diluted in the blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system[4][8].
Apoptosis Assay (Flow Cytometry)
This protocol quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the respective inhibitors for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 20 µg/ml) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis[5].
Conclusion
The combination of this compound with the EGFR inhibitor Erlotinib demonstrates an additive effect in reducing cell viability and inducing apoptosis in Erlotinib-less sensitive NSCLC cells[4]. This effect is mediated through the enhanced blockade of the EGFR signaling pathway and its downstream components, including STAT3, ERK1/2, and p38 MAPK[4]. These findings highlight the potential of using PKC inhibitors like Chelerythrine in combination with other targeted kinase inhibitors to improve therapeutic outcomes. Further research is warranted to explore other synergistic combinations and to validate these findings in in vivo models.
References
- 1. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Additive effects of cherlerythrine chloride combination with erlotinib in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
Investigating Mechanisms of Resistance to Chelerythrine Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chelerythrine chloride, a benzophenanthridine alkaloid, has demonstrated notable anti-cancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. However, the potential for cancer cells to develop resistance to this compound poses a significant challenge to its therapeutic application. This guide provides a comparative overview of known mechanisms of action for Chelerythrine and explores potential mechanisms of resistance, supported by experimental data and detailed protocols.
Mechanisms of Action and Potential for Resistance
Chelerythrine's primary mode of action was initially identified as the potent and selective inhibition of Protein Kinase C (PKC)[1]. However, subsequent research has revealed a more complex pharmacological profile, with some studies suggesting its anti-cancer effects can be independent of PKC inhibition[1]. This multifaceted activity suggests that resistance could emerge through various adaptations by cancer cells.
Key Signaling Pathways and Hypothesized Resistance Mechanisms:
-
Protein Kinase C (PKC) Pathway:
-
Mechanism of Action: Chelerythrine acts as a competitive inhibitor of the phosphate acceptor on PKC, disrupting downstream signaling cascades that regulate cell proliferation and survival[1].
-
Potential Resistance Mechanism: Overexpression of PKC isoforms, particularly PKC-α, has been observed in cisplatin-resistant non-small cell lung cancer (NSCLC) cell lines. While Chelerythrine can downregulate PKC-α expression and enhance sensitivity to cisplatin, it is plausible that cancer cells could develop resistance to Chelerythrine through mutations in the PKC binding site or sustained overexpression of PKC-α, creating a state of cross-resistance[2].
-
-
Wnt/β-catenin Signaling:
-
Mechanism of Action: Chelerythrine has been shown to downregulate β-catenin, a key component of the Wnt signaling pathway. This pathway is crucial for the maintenance of cancer stem cell (CSC) properties, which are strongly associated with therapeutic resistance and tumor recurrence[3][4][5][6].
-
Potential Resistance Mechanism: Cells could acquire resistance by upregulating downstream targets of the Wnt/β-catenin pathway, effectively bypassing the inhibitory effect of Chelerythrine on β-catenin itself. Alternatively, mutations in β-catenin that prevent its degradation, independent of upstream signals, could also confer resistance.
-
-
Efflux Pumps and Multidrug Resistance (MDR):
-
Potential Resistance Mechanism: A common mechanism of drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as efflux pumps to remove cytotoxic compounds from the cell. While direct evidence of Chelerythrine as a P-gp substrate is not yet definitive, its chemical properties are similar to other known substrates. Resistance could therefore arise from the increased expression and activity of these transporters, leading to reduced intracellular accumulation of Chelerythrine.
-
Comparative Data on Chelerythrine Sensitivity
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound in various non-small cell lung carcinoma (NSCLC) cell lines, providing a baseline for sensitivity.
| Cell Line | Histology/Type | IC20 (µg/mL) | IC50 (µg/mL) | IC80 (µg/mL) | Reference |
| NCI-H1703 | Squamous Cell Carcinoma | 1.83 | 3.53 | 6.82 | [3][7] |
| SK-LU-1 | Adenocarcinoma | 2.50 | 4.33 | 7.51 | [3][7] |
| HLCSC | Human Lung Cancer Stem Cells | 2.51 | 4.41 | 7.74 | [3][7] |
Note: The study from which this data is derived observed that the NCI-H1703 cell line showed slightly higher resistance at higher treatment concentrations, as indicated by its IC80 value[3][7].
The next table demonstrates the effect of this compound on the sensitivity of NSCLC cell lines to cisplatin.
| Cell Line | Treatment | Cisplatin IC50 (µg/mL) | Reference |
| A549 | Control | ~10 | [2] |
| A549 | + Chelerythrine | Decreased | [2] |
| A549 (Cisplatin-Resistant) | Control | >20 | [2] |
| A549 (Cisplatin-Resistant) | + Chelerythrine | Significantly Decreased | [2] |
Experimental Protocols
To facilitate further research into Chelerythrine resistance, detailed protocols for key experimental assays are provided below.
Protocol 1: Determination of IC50 using MTT Assay
This protocol is adapted from standard procedures for assessing cell viability[8][9][10][11].
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
Protocol 2: P-glycoprotein (MDR1) Efflux Assay using Rhodamine 123
This protocol is based on standard methods for assessing the function of P-glycoprotein[12][13][14][15].
Materials:
-
Suspension or adherent cancer cells (parental and potentially resistant)
-
Rhodamine 123 (stock solution in DMSO)
-
P-gp inhibitor (e.g., Verapamil or Cyclosporin A) as a positive control
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells with PBS. Resuspend the cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: For control wells, pre-incubate a subset of cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark.
-
Efflux Period: After loading, centrifuge the cells, remove the supernatant, and resuspend them in fresh, pre-warmed medium (with and without the P-gp inhibitor for the respective samples). Incubate for 1-2 hours at 37°C to allow for efflux of Rhodamine 123.
-
Sample Preparation for Flow Cytometry: After the efflux period, place the cells on ice to stop the transport process. Wash the cells with ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (typically with an excitation wavelength of 488 nm and emission at ~530 nm).
-
Data Interpretation: Cells with high P-gp activity will show lower Rhodamine 123 fluorescence due to active efflux. In resistant cells, if P-gp is overexpressed, the fluorescence will be lower than in sensitive parental cells. The addition of a P-gp inhibitor should increase Rhodamine 123 retention, leading to higher fluorescence.
Protocol 3: Western Blot for PKC-α Expression
This is a general protocol that can be optimized for specific antibodies and cell lines[16][17][18][19][20].
Materials:
-
Parental and resistant cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PKC-α
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PKC-α (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the PKC-α signal to the loading control to compare its expression levels between sensitive and resistant cells.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to Chelerythrine's action and potential resistance mechanisms.
Caption: Hypothesized mechanisms of resistance to this compound.
Caption: Workflow for developing and characterizing Chelerythrine-resistant cells.
This guide provides a framework for investigating resistance to this compound. Further research is needed to validate these hypothesized mechanisms and to develop strategies to overcome resistance, potentially through combination therapies that target these adaptive pathways.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. [Effects of protein kinase C inhibitor,this compound,on drug-sensitivity of NSCLC cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Stemness of Melanoma Cancer Stem-Like Cells (CSCs) Potentially via Inducing Reactive Oxygen Species and Causing Mitochondria Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Rhodamine 123 efflux assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. PKC-alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Protein kinase C activation in human monocytes: regulation of PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Chelerythrine and its Analogs in Oncology: A Comparative Analysis
Chelerythrine, a naturally occurring benzophenanthridine alkaloid derived from plants such as Chelidonium majus, has garnered significant attention within the scientific community for its promising anticancer properties.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its ability to impede cancer progression through a variety of mechanisms, positioning it and its synthetic analogs as potential candidates for novel cancer therapies.[1][4] This guide provides a comprehensive comparison of the efficacy of chelerythrine chloride and its analogs in cancer treatment, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Mechanisms of Antitumor Activity
Chelerythrine exerts its anticancer effects through a multi-targeted approach, influencing various cellular processes critical for tumor growth and survival.[1] Key mechanisms include the induction of programmed cell death (apoptosis and autophagy), cell cycle arrest, and the inhibition of tumor invasion and metastasis.[1][4] Furthermore, chelerythrine has been shown to stimulate the production of reactive oxygen species (ROS), which can lead to cellular damage and death in cancer cells.[1][5] It also functions as a potent inhibitor of protein kinase C (PKC), an enzyme often implicated in cancer development.[1][3]
One of the significant modes of action of chelerythrine is its ability to disrupt crucial signaling pathways that regulate cell proliferation, survival, and differentiation.[4] These pathways include mTOR, MAPK, EGFR, PI3K/AKT, and NF-κB.[4] By interfering with these signaling cascades, chelerythrine can effectively halt the uncontrolled growth of cancer cells.
Signaling Pathways Targeted by Chelerythrine
The intricate network of signaling pathways affected by chelerythrine underscores its broad-spectrum anticancer activity. The following diagram illustrates the key signaling cascades disrupted by this alkaloid.
Comparative Efficacy Across Cancer Types
The efficacy of chelerythrine has been evaluated across a wide range of cancer cell lines. The following table summarizes key quantitative data from various studies, highlighting its potent anti-proliferative and cytotoxic effects.
| Cancer Type | Cell Line(s) | Concentration / IC50 | Key Findings | Reference(s) |
| Colorectal Cancer | HCT-116, HT-29, SW-480 | IC50: 32.1 µM, 34.6 µM, 44.3 µM respectively | Decreased expression of aquaporins, increased PTEN expression, leading to apoptosis and reduced migration. | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H1703 | 1.5 - 6 µg/mL | Dose-dependent inhibition of colony formation, migration, and invasion. Downregulation of β-catenin. | [6] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, BT549, HCC1937, MDA-MB-468 | 5 µM | Selective inhibition of proliferation and induction of apoptosis compared to non-TNBC cell lines. | [7] |
| Gastric Cancer | NCI-N87, AGS, MKN45 | IC50: 3.81 µM (NCI-N87) | Suppression of cell proliferation and induction of ROS-dependent necroptosis. | [8] |
| Prostate Cancer | LNCaP, DU-145 | Dose-dependent | Inhibition of cell viability, dose-dependent increase in DNA damage, and induction of cyclin kinase inhibitors. | [9] |
| Melanoma | A375, A2058 CSCs | 1-5 µmol/L | Inhibition of stemness without inducing apoptosis at lower doses. | [5] |
Chelerythrine Analogs and Combination Therapies
While chelerythrine shows significant anticancer potential, its low selectivity can lead to cytotoxicity in non-cancerous cells.[3] To address this, researchers are developing chelerythrine analogs with increased specificity for cancer cells, aiming to minimize off-target effects.[3]
Furthermore, studies have explored the synergistic effects of chelerythrine when combined with conventional chemotherapeutic agents. For instance, it has been shown to sensitize cisplatin-resistant NSCLC and triple-negative breast cancer cells to chemotherapy.[6] This suggests that chelerythrine could be a valuable adjunct in combination therapies, potentially enhancing treatment efficacy and overcoming drug resistance.
A comparative study with the plant alkaloid sanguinarine in human breast adenocarcinoma cells (MCF-7) indicated that sanguinarine exhibited greater cytotoxic and genotoxic effects than chelerythrine at the tested concentrations.[10] This highlights the importance of comparative studies to identify the most potent and selective compounds for specific cancer types.
Experimental Protocols: A Closer Look
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below is a generalized workflow for a common in vitro experiment used to assess the efficacy of anticancer compounds.
Experimental Workflow: Cell Viability (MTT) Assay
Detailed Methodology for MTT Assay:
-
Cell Culture and Seeding: Cancer cells are cultured in an appropriate medium and seeded into 96-well plates at a predetermined density. The plates are then incubated to allow the cells to adhere.
-
Compound Incubation: The cells are treated with a range of concentrations of this compound or its analogs. A control group treated with the vehicle (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm.
-
Data Interpretation: The absorbance values are proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.
Limitations and Future Perspectives
Despite the compelling preclinical data, the journey of chelerythrine and its analogs from the laboratory to clinical application is still in its early stages. A significant limitation is the lack of extensive clinical trials to validate their safety and efficacy in human patients.[1] Future research should focus on conducting well-designed clinical studies, optimizing drug delivery systems to enhance bioavailability and tumor targeting, and further elucidating the molecular mechanisms underlying their anticancer activities.
Conclusion
References
- 1. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chelerythrine - Wikipedia [en.wikipedia.org]
- 4. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Stemness of Melanoma Cancer Stem-Like Cells (CSCs) Potentially via Inducing Reactive Oxygen Species and Causing Mitochondria Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The effect of chelerythrine on cell growth, apoptosis, and cell cycle in human normal and cancer cells in comparison with sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells. | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal Procedures for Chelerythrine Chloride: A Comprehensive Safety Guide
This document provides essential safety and logistical information for the proper handling and disposal of Chelerythrine chloride, a chemical compound utilized in laboratory research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
I. Hazard Identification and Safety Data Summary
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye and skin irritation.[1][2][3][4]
For immediate reference, the following table summarizes the key hazard ratings for this compound.
| Hazard Classification | Rating & System | Description |
| Health Hazard | 3 (NFPA) | Short exposure could cause serious temporary or moderate residual injury. |
| Flammability | 0 (NFPA) | Will not burn under typical fire conditions. |
| Instability | 0 (NFPA) | Normally stable, even under fire conditions. |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[3][4] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[3][4] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3][4][5] |
| Eye Damage/Irritation | Category 2A/2 | Causes serious eye irritation.[1][3][4][5] |
II. Personal Protective Equipment (PPE) and Safe Handling
To mitigate exposure risks, all personnel must adhere to the following personal protective equipment guidelines when handling this compound:
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][2]
-
Hand Protection: Use compatible, chemical-resistant gloves.[1][2]
-
Skin and Body Protection: A lab coat or other suitable protective clothing is mandatory to prevent skin contact.[1][2]
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder form, use a NIOSH-approved respirator.[1][2]
Safe Handling Practices:
-
Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of dust or aerosols.[2][3]
III. Spill and Emergency Procedures
In the event of a spill or exposure, follow these immediate first-aid measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[1][3][5]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
For spills, ensure the area is well-ventilated. Wearing appropriate PPE, sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[1]
IV. Proper Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2][8] The primary and recommended method of disposal is through a licensed and approved waste disposal company.[1][5][8]
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your institution's environmental health and safety (EHS) office.
-
Containerization: Place the waste in a clearly labeled, sealed, and non-reactive container. The label should include "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Documentation: Maintain a log of the waste, including the quantity and date of accumulation.
-
Arrangement for Pickup: Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
Important Note: Do not dispose of this compound down the drain or in the regular trash.[3]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
References
Comprehensive Safety and Handling Guide for Chelerythrine Chloride
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Chelerythrine chloride in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals. This compound is a hazardous chemical that requires careful handling to prevent exposure and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin[1][2][3]. The compound is known to cause serious eye irritation and skin irritation[1][2][4][5]. Furthermore, it may cause respiratory irritation[2].
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2][5] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the required PPE.
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face Protection | Safety Goggles with Side-Shields | ANSI Z87.1 Compliant or European Standard EN166[1] | Protects against splashes and airborne particles. |
| Face Shield | Worn over safety goggles | Recommended when handling larger quantities or during procedures with a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Compatible gloves (e.g., Nitrile or Neoprene) | Protects skin from direct contact[1][4]. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Prevents contamination of personal clothing[1][4]. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | N95 or higher | Required when handling the powder outside of a certified chemical fume hood or if ventilation is insufficient to prevent inhalation[1][4]. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Preparation and Engineering Controls
-
Designated Area: Establish a designated area for handling this compound.
-
Ventilation: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to minimize inhalation risk[4].
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested[4].
-
Pre-planning: Assemble all necessary equipment and reagents before you begin handling the compound to minimize time spent in the designated area.
-
PPE: Don all required PPE as outlined in the table above before entering the designated handling area.
Weighing and Aliquoting (Solid Compound)
-
Perform all manipulations of the solid compound within a chemical fume hood to control dust.
-
Use appropriate tools, such as spatulas and weigh paper, to handle the powder.
-
Avoid creating dust. If possible, use a solution instead of the solid.
-
Close the container tightly immediately after use[1].
Preparing Solutions
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
If possible, prepare and use solutions on the same day[6].
Storage
-
Solid Compound: Store in a tightly sealed container in a freezer, at temperatures below -1°C or -20°C, and desiccate[1][5][7]. The storage area should be a well-ventilated and locked space[1].
-
Solutions: If storage is necessary, store solutions at -20°C for up to one month[6]. Before use, equilibrate the solution to room temperature and ensure no precipitate is present[6].
Emergency Procedures and First Aid
In the event of exposure, immediate action is required.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[1][2][3]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[1][2][5]. |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention[1][2][5]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Call a POISON CENTER or doctor/physician immediately for medical help[1][3][8]. |
Spill Management and Disposal Plan
Spill Cleanup
-
Evacuate the area and ensure adequate ventilation.
-
Wear all required PPE, including respiratory protection.
-
Prevent the formation of dust.
-
Carefully sweep up the solid material and place it into a suitable, sealed container for disposal[1]. Do not create dust.
-
Clean the spill area thoroughly with soap and water.
-
Place all contaminated materials (e.g., paper towels, gloves) into the hazardous waste container.
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be treated as hazardous waste.
-
Disposal Method: Disposal must be conducted through an approved and licensed waste disposal company[1]. Do not dispose of with household garbage or allow the product to reach the sewage system[2]. All disposal activities must be in accordance with all applicable federal, state, and local environmental laws and regulations[2][4].
Visual Workflow and Safety Hierarchy
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of safety controls for chemical handling.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Physical Properties | ||
| Molecular Weight | 383.83 g/mol | [6][7] |
| Melting Point | 195 - 205 °C (383 - 401 °F) | [1] |
| Appearance | Yellow-orange solid | [1] |
| Solubility | ||
| Water | 10 mM | [6][7] |
| DMSO | 10 mM | [6][7] |
| Biological Activity | ||
| Protein Kinase C (PKC) Inhibition | IC₅₀ = 660 nM | [6][7] |
| BclXL-Bak BH3 Peptide Binding Inhibition | IC₅₀ = 1.5 µM | [6] |
| Toxicology Data | ||
| Subcutaneous LD₅₀ (mouse) | 95 mg/kg | [2] |
| Intraperitoneal TDLO (rat) | 1 mg/kg | [2] |
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound |CHE | PKC inhibitor | Hello Bio [hellobio.com]
- 7. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
